1-(2,6-Bis(benzyloxy)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[2,6-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)22-20(24-15-18-9-4-2-5-10-18)13-8-14-21(22)25-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJARFAIOBJZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356969 | |
| Record name | 1-[2,6-bis(benzyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-19-9 | |
| Record name | 1-[2,6-bis(benzyloxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,6-bis(benzyloxy)phenyl)ethanone (CAS No. 3886-19-9). This aromatic ketone, a key intermediate in the synthesis of various organic molecules, is of significant interest to the pharmaceutical and chemical research sectors. This document details its molecular structure, physicochemical properties, and provides insights into its synthesis and reactivity. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Introduction
This compound, also known as 2',6'-bis(benzyloxy)acetophenone, is a versatile organic compound characterized by a central phenyl ring substituted with an acetyl group and two benzyloxy groups at the ortho positions.[1] This unique substitution pattern, with bulky benzyloxy groups flanking the acetyl moiety, significantly influences its reactivity and physical properties. The presence of these functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[1] This guide aims to provide a detailed technical resource on this compound, consolidating its known properties and synthetic methodologies.
Molecular Structure and Chemical Identity
The molecular structure of this compound consists of an acetophenone core with two benzyloxy (-OCH₂Ph) groups at the 2' and 6' positions.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(2,6-bis(phenylmethoxy)phenyl)ethanone |
| CAS Number | 3886-19-9[1] |
| Molecular Formula | C₂₂H₂₀O₃[1] |
| Molecular Weight | 332.39 g/mol [1] |
| Synonyms | 2',6'-Bis(benzyloxy)acetophenone, 2,6-Dibenzyloxyacetophenone[1][2] |
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its key physical and chemical properties are summarized below. The melting point for this compound is not consistently reported in publicly available literature, which is an important consideration for its characterization.
Table of Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White solid | [1] |
| Boiling Point | 492.4 °C at 760 mmHg | [1] |
| Density | 1.144 g/cm³ | [1] |
| Flash Point | 243.9 °C | [1] |
| Refractive Index | 1.594 | [1] |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common being the benzylation of a dihydroxylated acetophenone precursor. This method leverages the well-established Williamson ether synthesis.
Synthetic Pathway: Williamson Ether Synthesis
The primary route to this compound involves the reaction of 2',6'-dihydroxyacetophenone with benzyl bromide in the presence of a base. The base deprotonates the hydroxyl groups, forming phenoxides that then act as nucleophiles, displacing the bromide from benzyl bromide in an SN2 reaction.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2',6'-Dihydroxyacetophenone
This protocol provides a representative procedure for the synthesis of this compound.
Materials:
-
2',6'-Dihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of 2',6'-dihydroxyacetophenone (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq.).
-
To this suspension, add benzyl bromide (2.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group around δ 2.5 ppm. The benzylic methylene protons should appear as a singlet around δ 5.1 ppm. The aromatic protons of the central phenyl ring will likely appear as a triplet and a doublet in the region of δ 6.7-7.4 ppm. The protons of the two benzyl groups will also resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon of the acetyl group around δ 200 ppm and the methyl carbon around δ 30 ppm. The benzylic methylene carbons are expected around δ 70 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-O stretching vibrations for the ether linkages and C-H stretching and bending vibrations for the aromatic and aliphatic groups.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 332 would be expected. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO•) to give a fragment at m/z 289, and the cleavage of the benzyloxy groups, leading to a prominent peak at m/z 91 for the benzyl cation (C₇H₇⁺).
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three main functional components: the acetyl group, the benzyloxy groups, and the aromatic ring.
Reactions of the Acetyl Group
The ketone functionality can undergo a variety of transformations, including:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are important precursors for flavonoids.
Cleavage of the Benzyloxy Groups
The benzyloxy groups are commonly used as protecting groups for phenols and can be cleaved under various conditions, most notably through catalytic hydrogenation (e.g., H₂, Pd/C), to yield the corresponding dihydroxyacetophenone.
Electrophilic Aromatic Substitution
The central phenyl ring, being activated by the two ortho-alkoxy groups, is susceptible to electrophilic aromatic substitution reactions. However, the steric hindrance from the bulky benzyloxy groups may influence the regioselectivity of these reactions.
Applications in Synthesis
Due to its versatile reactivity, this compound serves as a valuable intermediate in the synthesis of a range of target molecules, including:
-
Flavonoids and other polyphenolic compounds: After debenzylation, the resulting dihydroxylated ketone can be used to construct various flavonoid scaffolds.
-
Pharmaceutical intermediates: The structural motif of this compound makes it a useful building block in the development of new drug candidates.[1]
Safety, Handling, and Storage
GHS Hazard Information
Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of flavonoids and other complex molecules of interest in pharmaceutical research. Its synthesis is straightforward, and its reactivity is well-defined by its constituent functional groups. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. While some physical and spectroscopic data require further experimental verification, this guide provides a solid foundation for researchers working with this compound.
References
Sources
An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone (CAS: 3886-19-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2,6-bis(benzyloxy)phenyl)ethanone, a key intermediate in organic synthesis, with a particular focus on its application in the development of novel therapeutics. This document delves into its chemical properties, a detailed synthesis protocol, mechanistic insights, and its strategic role in the synthesis of IKK-β inhibitors.
Core Compound Profile
This compound, also known as 2',6'-bis(benzyloxy)acetophenone, is an aromatic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring two bulky benzyloxy groups ortho to the acetyl group, presents unique steric and electronic properties that are instrumental in its synthetic applications.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, purification, and characterization.
| Property | Value | Source |
| CAS Number | 3886-19-9 | [1][3] |
| Molecular Formula | C₂₂H₂₀O₃ | [1][3] |
| Molecular Weight | 332.39 g/mol | [1][2] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Boiling Point | 492.4°C at 760 mmHg | [1][2] |
| Density | 1.144 g/cm³ | [1][2] |
| Flash Point | 243.9°C | [1][2] |
| Refractive Index | 1.594 | [1][2] |
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.5 ppm (s, 3H): Protons of the acetyl methyl group.
-
δ ~5.1 ppm (s, 4H): Protons of the two benzylic methylene groups.
-
δ ~6.6-7.5 ppm (m, 13H): Aromatic protons of the three phenyl rings.
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~30 ppm: Acetyl methyl carbon.
-
δ ~70 ppm: Benzylic methylene carbons.
-
δ ~110-160 ppm: Aromatic and acetyl carbonyl carbons.
IR (KBr, cm⁻¹):
-
~3030: Aromatic C-H stretch.
-
~2920: Aliphatic C-H stretch.
-
~1700: C=O stretch of the ketone.
-
~1600, 1450: Aromatic C=C stretches.
-
~1250, 1050: C-O ether stretches.
Mass Spectrometry (EI):
-
m/z 332 [M]⁺: Molecular ion peak.
-
m/z 91: Tropylium ion (from benzyl group fragmentation), often the base peak.
Synthesis and Mechanism
The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[4][5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[4][6]
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound from 2',6'-dihydroxyacetophenone and benzyl bromide.
Materials:
-
2',6'-Dihydroxyacetophenone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.5 eq).
-
Slowly add benzyl bromide (2.2 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4] The potassium carbonate acts as a base to deprotonate the hydroxyl groups of 2',6'-dihydroxyacetophenone, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage. This process occurs for both hydroxyl groups.
Caption: Williamson ether synthesis of the target compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1][2] Its utility is particularly pronounced in the development of inhibitors for IκB kinase β (IKK-β), a key enzyme in the NF-κB signaling pathway, which is implicated in inflammatory diseases and cancer.[7]
Role as a Precursor to IKK-β Inhibitors
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. Dysregulation of this pathway is associated with numerous diseases. IKK-β is a central kinase in this pathway, and its inhibition is a promising therapeutic strategy.[7][8]
Several classes of IKK-β inhibitors have been developed, and the synthesis of some of these compounds utilizes this compound as a starting material. The bulky benzyloxy groups can serve as protecting groups or as integral structural features that influence the binding of the final inhibitor to the target protein.
Caption: Role in IKK-β inhibitor synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[9][11]
Conclusion
This compound is a strategically important intermediate in organic synthesis, particularly for the development of novel therapeutics targeting the NF-κB signaling pathway. Its synthesis via the Williamson ether synthesis is a well-established and scalable process. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and drug development.
References
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LookChem. 1-[2,6-bis(benzyloxy)phenyl]ethanone. [Link]
- 3M.
- Carl ROTH.
- PPG Industries.
- AA Blocks.
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Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. (2018-05-01). [Link]
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LookChem. Cas 3886-19-9,1-[2,6-bis(benzyloxy)phenyl]ethanone. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
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Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. (2019-09-03). [Link]
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J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
- The Royal Society of Chemistry.
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
-
ChemBK. 1-[4-(benzyloxy)phenyl]ethanone. (2024-04-09). [Link]
-
PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]
-
PubMed Central. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. [Link]
-
ResearchGate. (PDF) Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. (2025-08-06). [Link]
-
NIH. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Benchchem. A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-.
-
Boehringer Ingelheim. IKKβ inhibitor | opnMe. [Link]
- IUPAC.
-
NIH. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. [Link]
- Benchchem. An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone.
-
PubChem. 2-Benzyloxy-1-(2-benzyloxy-phenyl)-ethanone. [Link]
-
PubChem. Ethanone, 2-(benzoyloxy)-1-phenyl-. [Link]
-
NIST. Ethanone, 1,2-diphenyl-. [Link]
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- 2. lookchem.com [lookchem.com]
- 3. CAS 3886-19-9: 1-[2,6-bis(benzyloxy)phenyl]ethanone [cymitquimica.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. aablocks.com [aablocks.com]
A Technical Guide to the Spectroscopic Characterization of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
Introduction
1-(2,6-Bis(benzyloxy)phenyl)ethanone, also known as 2,6-dibenzyloxyacetophenone, is a vital organic intermediate in the synthesis of various complex molecules, particularly in the fields of medicinal and materials chemistry.[1] Its molecular structure, featuring a central phenyl ring symmetrically substituted with two bulky benzyloxy groups ortho to an acetyl moiety, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and ensuring the success of subsequent synthetic steps.
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and draws upon experimental data from closely related analogues to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this compound.
Chemical Structure and Properties:
-
Molecular Formula: C₂₂H₂₀O₃[2]
-
Molecular Weight: 332.39 g/mol
-
CAS Number: 3886-19-9
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The symmetry of this compound simplifies its NMR spectra to a degree, yet the steric hindrance and electronic effects of the substituents lead to characteristic chemical shifts.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show distinct signals for the acetyl, methylene, and aromatic protons. The predictions for the aromatic region are strongly informed by experimental data from the closely related compound, 1-(2,6-bis(benzyloxy)phenyl)-2-bromoethanone, which exhibits a multiplet at δ 7.33-7.21 for the ten benzyl protons and a triplet at δ 7.18 (J = 8.4 Hz) for the para-proton of the central phenyl ring.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-c (CH₃) | 2.55 | Singlet (s) | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |
| H-b (-CH₂-) | 5.15 | Singlet (s) | 4H | The methylene protons of the two equivalent benzyloxy groups are deshielded by the adjacent oxygen and aromatic ring. |
| H-3, H-5 | 6.70 | Doublet (d) | 2H | These protons on the central phenyl ring are ortho to the benzyloxy groups and are expected to be shielded. They will appear as a doublet due to coupling with H-4. |
| H-4 | 7.25 | Triplet (t) | 1H | This proton is para to the acetyl group and is expected to be deshielded relative to H-3/H-5. It will appear as a triplet due to coupling with the two equivalent H-3 and H-5 protons. |
| H-a (Benzyl) | 7.30 - 7.45 | Multiplet (m) | 10H | The ten protons of the two benzyl groups will appear as a complex multiplet in the typical aromatic region. |
Molecular Structure with Proton Labeling for NMR
Caption: Molecular structure with proton assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 10 distinct signals due to the molecule's symmetry.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ | 32.0 | Aliphatic carbon of the acetyl group. |
| CH₂ | 71.0 | Aliphatic carbon of the benzyloxy methylene group, deshielded by oxygen. |
| C-3, C-5 | 106.0 | Shielded aromatic carbons on the central ring due to the ortho-ether linkage. |
| C-1 | 115.0 | Quaternary carbon of the central ring, shielded by two ortho-ether groups. |
| C-4 | 132.0 | Aromatic CH carbon on the central ring. |
| C-para (benzyl) | 128.0 | Aromatic CH carbons of the benzyl groups. |
| C-ortho (benzyl) | 128.5 | Aromatic CH carbons of the benzyl groups. |
| C-meta (benzyl) | 129.0 | Aromatic CH carbons of the benzyl groups. |
| C-ipso (benzyl) | 136.5 | Quaternary carbons of the benzyl groups attached to the methylene. |
| C-2, C-6 | 158.0 | Quaternary carbons on the central ring attached to the benzyloxy groups, strongly deshielded by oxygen. |
| C=O | 204.0 | Carbonyl carbon, significantly deshielded. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch, along with characteristic absorptions for the ether linkages and aromatic rings.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3030 | C-H stretch | Aromatic C-H |
| ~2950 | C-H stretch | Aliphatic C-H (CH₃ and CH₂) |
| ~1700 | C=O stretch | Ketone |
| ~1600, ~1450 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch | Aryl-alkyl ether |
| ~1100 | C-O stretch | Aryl-alkyl ether |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns dominated by the stable benzyl cation.
| Predicted m/z | Proposed Fragment | Notes |
| 332 | [C₂₂H₂₀O₃]⁺ | Molecular ion (M⁺) |
| 241 | [M - C₇H₇]⁺ | Loss of a benzyl group |
| 227 | [M - C₇H₇O]⁺ | Loss of a benzyloxy group |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentations in EI-MS.
Experimental Protocols
To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover a range from -1 to 10 ppm.
-
Employ a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
A longer relaxation delay (5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction, or a direct insertion probe.
-
Acquisition:
-
Set the ionization energy to the standard 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 40 to 400.
-
If using GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound.
-
Conclusion
The structural features of this compound give rise to a predictable and characterizable set of spectral data. The symmetrical substitution pattern simplifies the NMR spectra, while the combination of a ketone, aryl ethers, and multiple aromatic rings provides distinct and identifiable signals in IR and MS. This guide, by integrating fundamental principles with data from closely related structures, offers a reliable framework for the spectroscopic identification and characterization of this important synthetic intermediate, thereby upholding the principles of scientific integrity and enabling robust research and development.
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An In-depth Technical Guide to the Physical Properties of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Bis(benzyloxy)phenyl)ethanone, a substituted acetophenone, is a molecule of significant interest in synthetic organic chemistry. Its structure, featuring a central phenyl ring flanked by two bulky benzyloxy groups ortho to an acetyl moiety, presents unique steric and electronic characteristics. These attributes make it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical candidates. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, characterization, and application in further synthetic transformations. This guide provides a comprehensive overview of the available data on these properties and details the standard experimental methodologies for their determination.
Physicochemical Data Summary
The physical properties of this compound are crucial for its handling and use in a laboratory setting. Below is a summary of the currently available data.
| Physical Property | Value | Data Type | Source |
| Melting Point | Not available | Experimental | - |
| Boiling Point | 492.4 °C at 760 mmHg | Predicted | [1][2] |
It is important to note that while a predicted boiling point is available, an experimentally determined melting point for this compound is not currently reported in publicly accessible literature. The solid state of a related compound, 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone, has been characterized by X-ray crystallography, indicating that substituted acetophenones can exist as crystalline solids at room temperature.[3]
Theoretical Considerations for Physical Properties
The high predicted boiling point of this compound can be attributed to its relatively large molecular weight (332.39 g/mol ) and the presence of polar functional groups (a ketone and two ethers). These features contribute to significant intermolecular van der Waals forces and dipole-dipole interactions, which require substantial energy to overcome for the substance to transition into the gaseous phase.
The melting point of a crystalline solid is influenced by the strength of the crystal lattice, which is determined by the efficiency of molecular packing and the magnitude of intermolecular forces. The two bulky benzyloxy groups in this compound may introduce steric hindrance that could affect crystal packing, making a precise prediction of its melting point challenging without experimental data. For comparison, the melting point of a related, though structurally different, compound, 1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone, is reported to be in the range of 47-51 °C.[4][5]
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is a cornerstone of chemical characterization. The following sections detail the standard, reliable protocols for these measurements.
Melting Point Determination: The Capillary Method
The capillary method is the most common and pharmacopeia-recognized standard for determining the melting point of a solid crystalline substance.[6] This technique relies on the principle that a pure crystalline substance has a sharp, well-defined melting point, while impurities will typically depress and broaden the melting range.[7][8]
Protocol:
-
Sample Preparation: The sample must be completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[7]
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is compacted to a height of 2-3 mm at the bottom of the tube.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the clear point) are recorded. This range represents the melting point of the substance.[6]
Causality Behind Experimental Choices:
-
Fine Powder: Ensures that the sample heats uniformly, providing a more accurate and sharp melting point reading.
-
Slow Heating Rate: Allows the temperature of the sample and the thermometer to remain in equilibrium, preventing an overestimation of the melting point.[6]
-
Pure Sample: A narrow melting point range (typically 0.5-1.0 °C) is indicative of a high degree of purity.
Conclusion
While the predicted boiling point of this compound is high, indicating low volatility, the absence of an experimentally determined melting point highlights a gap in the physical characterization of this compound. The protocols detailed in this guide provide a robust framework for researchers to accurately determine these crucial physical constants. Such experimental data is invaluable for ensuring the purity of synthesized material and for the rational design of subsequent experimental work in the fields of medicinal chemistry and materials science.
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"1-(2,6-Bis(benzyloxy)phenyl)ethanone" as a building block in organic synthesis
An In-depth Technical Guide to 1-(2,6-Bis(benzyloxy)phenyl)ethanone as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of organic synthesis, particularly in the construction of natural products and pharmacologically active molecules, the strategic use of multifunctional building blocks is paramount. This compound (CAS No. 3886-19-9) emerges as a preeminent example of such a scaffold.[1][2] This acetophenone derivative is distinguished by two key features: a reactive ketone functional group and two benzyloxy moieties strategically positioned ortho to the acetyl group. These benzyloxy groups serve as robust protecting groups for the underlying phenol functionalities, which can be unmasked in later synthetic stages to yield critical hydroxyl groups.[3] This dual functionality renders it an exceptionally valuable precursor for the synthesis of complex molecular architectures, most notably flavonoids, chromones, and other related heterocyclic systems.[1][4][5] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and application in multi-step synthetic workflows, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. The key characteristics of this compound are summarized below. These data are essential for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 3886-19-9 | [1][2] |
| Molecular Formula | C₂₂H₂₀O₃ | [1][6] |
| Molecular Weight | 332.39 g/mol | [1][6] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Boiling Point | 492.4°C at 760 mmHg | [1][6] |
| Density | 1.144 g/cm³ | [1][6] |
| InChI Key | ZQJARFAIOBJZSO-UHFFFAOYSA-N |
Synthesis of the Building Block: A Classic Approach
The preparation of this compound is typically achieved through a standard and reliable Williamson ether synthesis. This method underscores the importance of protecting group strategy from the very first step. The causality behind this choice is clear: starting with the commercially available 2',6'-dihydroxyacetophenone, the acidic phenolic protons must be masked to prevent unwanted side reactions in subsequent base-catalyzed steps.
The reaction involves the benzylation of both hydroxyl groups using benzyl bromide in the presence of a mild base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or acetonitrile. The base is crucial as it deprotonates the phenolic hydroxyls to form more nucleophilic phenoxide ions, which then readily displace the bromide from benzyl bromide via an Sₙ2 reaction. Using a stoichiometric excess of benzyl bromide and base ensures complete conversion to the desired bis-benzylated product. A similar methodology is reported for the synthesis of the 2,4-bis(benzyloxy) isomer, achieving a 97% yield.[7]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the acetyl group and the benzyl ethers.
The Ketone: An Electrophilic Handle for C-C Bond Formation
The acetyl group's α-protons are acidic and can be removed by a strong base (e.g., NaOH, KOH) to generate a nucleophilic enolate. This enolate is the key intermediate for carbon-carbon bond formation.
Claisen-Schmidt Condensation for Chalcone Synthesis: The most prominent application of this reactivity is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[8] This reaction proceeds via an aldol condensation mechanism to form an α,β-unsaturated ketone, known as a chalcone.[8][9] Chalcones are themselves valuable intermediates, serving as the direct precursors to the flavonoid skeleton.[4][10] The base catalyzes the formation of the acetophenone enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system.
Caption: Claisen-Schmidt condensation workflow.
The Benzyl Ethers: Robust and Removable Protecting Groups
Benzyl (Bn) ethers are widely used as protecting groups for alcohols and phenols due to their stability across a broad range of reaction conditions, including acidic and basic media, and many oxidative and reductive environments.[11] This stability is critical, as it allows for extensive modification of other parts of the molecule—such as the ketone—without disturbing the protected hydroxyls.
The true value of the benzyl group lies in its facile removal under specific, mild conditions. The most common and effective method for deprotection is catalytic hydrogenolysis.[12] This reaction involves treating the benzylated compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via cleavage of the C-O bond of the ether, liberating the free phenol and generating toluene as a byproduct. This process is highly chemoselective and typically proceeds in high yield, making it an ideal final step in a multi-step synthesis.
Key Application: A Gateway to Flavonoid Synthesis
The synthesis of flavonoids, a large class of polyphenolic natural products with diverse biological activities, represents a cornerstone application for this building block.[4][5][10] The general synthetic pathway leverages both the ketone and protecting group functionalities in a sequential and elegant manner.
-
Chalcone Formation: The synthesis begins with the Claisen-Schmidt condensation between this compound and a suitably substituted aromatic aldehyde to form the corresponding 2',6'-bis(benzyloxy)chalcone.[8][13]
-
Deprotection: The benzyl protecting groups on the chalcone are removed via catalytic hydrogenolysis (Pd/C, H₂) to unmask the 2'-hydroxy group. This is a critical step, as the free hydroxyl group is required for the subsequent cyclization.[11][12]
-
Intramolecular Cyclization: The resulting 2'-hydroxychalcone undergoes an intramolecular Michael addition (cyclization) under acidic or basic conditions to form a flavanone.
-
Oxidation to Flavone: The flavanone can then be oxidized to the corresponding flavone, a common flavonoid subclass.[5][14]
Caption: General synthetic pathway to flavones.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis of a 2',6'-Bis(benzyloxy)chalcone Derivative
This procedure details a typical base-catalyzed Claisen-Schmidt condensation.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the chosen aromatic aldehyde in 95% ethanol.[15]
-
Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) dropwise. The reaction mixture may turn cloudy or colored.[8][15]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours or until a solid precipitate forms. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude chalcone can be further purified by recrystallization from ethanol to yield the final product.[13][15]
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing benzyl ether protecting groups.
-
Setup: To a heavy-walled reaction vessel (e.g., a Parr shaker bottle), add the bis(benzyloxy)chalcone substrate and a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add 5-10 mol% of palladium on activated carbon (Pd/C, 10% w/w) to the solution. Caution: Pd/C is flammable and may ignite certain solvents in the presence of air. The system should be flushed with an inert gas like nitrogen or argon.
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically 1-4 atm) and stir or shake vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Workup: Carefully vent the hydrogen gas and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 2'-hydroxychalcone, which can be used in the next step with or without further purification.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its combination of a readily functionalized ketone and robust, yet easily removable, phenol protecting groups provides a reliable and versatile entry point into complex molecular scaffolds. Its central role in the synthesis of chalcones and, by extension, the vast family of flavonoids, solidifies its position as an indispensable tool for synthetic chemists in academia and industry. The predictable reactivity and well-established protocols associated with this building block ensure its continued application in the pursuit of novel bioactive compounds and advanced materials.
References
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1-[2,6-bis(benzyloxy)phenyl]ethanone. LookChem. Available at: [Link]
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Ethanone, 1-[2,6-bis(phenylmethoxy)phenyl]-. ChemBK. Available at: [Link]
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Praveena, B., et al. (2025-08-10). Mechanochemical Synthesis and Characterizations of chalcone derivatives. ResearchGate. Available at: [Link]
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Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, Vol. 48, No. 1. Available at: [Link]
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Ethanone, 2-(benzoyloxy)-1-phenyl-. PubChem, National Institutes of Health. Available at: [Link]
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S. Naveen, et al. (2018). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. IUCrData. Available at: [Link]
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Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. Available at: [Link]
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Stompor, M., et al. (2022). Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line. Scientific Reports. Available at: [Link]
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Santos, E. L., et al. (2023). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Pharmaceuticals. Available at: [Link]
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Synthesis of Substituted Chalcones. (2020-04-01). YouTube. Available at: [Link]
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Solanke, D. P., et al. Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical. Available at: [Link]
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How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate. (2014-11-01). Available at: [Link]
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Vidja, H., et al. (2020). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Sadowski, R., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Zawadiak, J., et al. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. Available at: [Link]
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Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available at: [Link]
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Gowan, J. E., & Wheeler, T. S. flavone. Organic Syntheses Procedure. Available at: [Link]
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Winkel-Shirley, B. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in Plant Science. Available at: [Link]
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Jacobson, K. A., et al. (1997). Synthesis and Biological Activities of Flavonoid Derivatives as A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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A Technical Guide to the Medicinal Chemistry Applications of 1-(2,6-Bis(benzyloxy)phenyl)ethanone: A Versatile Scaffold for Bioactive Molecules
Foreword: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount. 1-(2,6-Bis(benzyloxy)phenyl)ethanone, a substituted acetophenone, represents one such pivotal building block. While not extensively studied for its own direct biological effects, its true value in medicinal chemistry lies in its role as a precursor to a class of compounds with profound therapeutic potential: chalcones and, by extension, flavonoids. This technical guide will provide an in-depth exploration of the synthesis, derivatization, and potential medicinal applications of compounds originating from this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the downstream biological implications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Importance
This compound, with the molecular formula C22H20O3, is a white solid that serves as a stable and reliable starting material in multi-step organic synthesis.[1] The presence of two benzyloxy groups on the phenyl ring is a key strategic feature. These bulky groups can influence the conformation of the molecule and its derivatives, potentially impacting their interaction with biological targets. Furthermore, the benzyloxy groups act as protecting groups for the phenolic hydroxyls, which can be deprotected in later synthetic steps to yield compounds with enhanced antioxidant and hydrogen-bonding capabilities, often crucial for biological activity.
| Property | Value | Source |
| Molecular Formula | C22H20O3 | [1] |
| Molecular Weight | 332.39 g/mol | [1] |
| Boiling Point | 492.4°C at 760 mmHg | [1] |
| Density | 1.144 g/cm³ | [1] |
| Flash Point | 243.9°C | [1] |
Synthesis of this compound: A Foundational Protocol
The synthesis of the core scaffold is typically achieved through a Williamson ether synthesis, a robust and well-established method. This reaction involves the alkylation of a dihydric phenol with benzyl halide in the presence of a weak base.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 2',6'-dihydroxyacetophenone.
Materials:
-
2',6'-Dihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2',6'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes to ensure the formation of the phenoxide.
-
Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Causality of Experimental Choices:
-
Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl groups without causing unwanted side reactions.
-
Acetone is an appropriate polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
The aqueous workup removes inorganic salts and other water-soluble impurities.
-
Column chromatography is essential for obtaining a highly pure product, which is critical for subsequent synthetic steps and biological testing.
The Gateway to Bioactivity: Synthesis of Chalcones
The true medicinal chemistry potential of this compound is unlocked through its conversion to chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[2][3] They are synthesized via the Claisen-Schmidt condensation, an aldol condensation between an acetophenone and an aromatic aldehyde.[3][4]
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
Objective: To synthesize a chalcone derivative from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 40%)
-
Hydrochloric acid (dilute)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours, monitoring the formation of a precipitate.
-
After the reaction is complete (as indicated by TLC), neutralize the mixture by adding dilute hydrochloric acid dropwise until it reaches a pH of approximately 7.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Causality of Experimental Choices:
-
The strong base (NaOH) is required to deprotonate the α-carbon of the acetophenone, forming an enolate which then attacks the aldehyde.
-
The low temperature (ice bath) helps to control the reaction rate and minimize side reactions.
-
Neutralization is necessary to quench the reaction and precipitate the product.
-
Recrystallization is a crucial purification step to obtain a crystalline solid with high purity.
Sources
Abstract
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one scaffold.[1][2] This structural motif imparts a wide range of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.[1][3] The biological efficacy is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with various biological targets.[1] This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and in vitro biological evaluation of novel chalcone derivatives, starting from the precursor 1-(2,6-bis(benzyloxy)phenyl)ethanone. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Rationale for Chalcone Synthesis
The chalcone framework is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and diverse biological activities.[4] The substitution pattern on the two aromatic rings (A and B rings) significantly influences the therapeutic potential. The focus of this guide, this compound, serves as a unique precursor for the A-ring. The bulky benzyloxy groups at the 2 and 6 positions can enforce a specific conformation of the final chalcone, potentially leading to enhanced selectivity and potency for biological targets. This strategic design allows for the exploration of structure-activity relationships (SAR) by systematically varying the B-ring through the selection of different aromatic aldehydes.
Synthesis of the Precursor: this compound
The synthesis of the core precursor is a critical first step. This compound is a versatile intermediate in the synthesis of a variety of organic compounds.[5]
Synthetic Approach: Benzylation of 2,6-Dihydroxyacetophenone
The most common route involves the benzylation of 2,6-dihydroxyacetophenone. The hydroxyl groups are protected by benzyl groups to prevent unwanted side reactions during the subsequent condensation step.
Detailed Experimental Protocol
Materials:
-
2,6-Dihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,6-dihydroxyacetophenone (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Slowly add benzyl bromide (2.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield this compound as a solid.[5]
Causality of Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild base suitable for the O-alkylation of phenols. DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide.
-
Stoichiometry: A slight excess of benzyl bromide and a larger excess of potassium carbonate ensure the complete conversion of the starting material.
-
Workup: The aqueous workup is essential to remove the inorganic salts and DMF. Washing with brine reduces the solubility of the organic product in the aqueous phase, improving the extraction efficiency.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction in chalcone synthesis.[6] It involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[7][8]
General Reaction Scheme
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized chalcone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the chalcone derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the chalcone derivatives. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). [9]
Structure-Activity Relationship (SAR) Insights
The systematic synthesis and biological evaluation of a library of chalcone derivatives allow for the elucidation of structure-activity relationships. [10][11][12] Key Considerations for SAR Analysis:
-
Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the B-ring can significantly alter the electronic properties of the chalcone and its interaction with biological targets.
-
Steric Effects: The size and position of substituents on the B-ring can influence the overall conformation of the molecule and its ability to fit into the binding pocket of a target protein.
-
Lipophilicity: The overall lipophilicity of the chalcone, influenced by the substituents, can affect its cell permeability and bioavailability.
By comparing the IC₅₀ values of different derivatives, researchers can identify the key structural features required for potent biological activity, guiding the design of more effective therapeutic agents. [13]
Conclusion and Future Directions
This guide has provided a detailed framework for the synthesis, characterization, and biological evaluation of novel chalcone derivatives based on the this compound scaffold. The methodologies described are robust and can be adapted to generate a diverse library of compounds for screening. Future research should focus on exploring a wider range of aromatic and heteroaromatic aldehydes to expand the chemical space. Promising compounds identified from in vitro screens should be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models, to fully assess their therapeutic potential.
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- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships - ResearchGate.
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- Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line - PMC - PubMed Central.
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Methodological & Application
Synthesis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone from 2,6-Dihydroxyacetophenone: An Application Note and Detailed Protocol
Introduction
1-(2,6-Bis(benzyloxy)phenyl)ethanone is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceutical agents and materials science.[1] Its structure, featuring two bulky benzyloxy groups flanking an acetophenone core, makes it a key building block for complex molecular architectures. This document provides a comprehensive guide for the synthesis of this target molecule starting from the readily available 2,6-dihydroxyacetophenone. The described protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2][3]
The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4] In this process, the hydroxyl groups of 2,6-dihydroxyacetophenone are deprotonated by a suitable base to form a more nucleophilic phenoxide species. This phenoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide leaving group and forming the desired ether bonds.[2] The efficiency of this reaction is highly dependent on the choice of base, solvent, and reaction conditions.
This guide will delve into the mechanistic underpinnings of the Williamson ether synthesis, provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound, and offer insights into the rationale behind the chosen experimental parameters.
Reaction Mechanism and Rationale
The synthesis proceeds via a classical Williamson ether synthesis pathway.[5] The reaction is typically carried out in the presence of a weak base, such as potassium carbonate (K2CO3), and a polar aprotic solvent, like acetone or dimethylformamide (DMF).[6][7]
Step 1: Deprotonation The reaction initiates with the deprotonation of the phenolic hydroxyl groups of 2,6-dihydroxyacetophenone by potassium carbonate. Although potassium carbonate is a relatively weak base, it is sufficient to deprotonate the acidic phenolic protons, forming the corresponding diphenoxide ion. This equilibrium is driven forward by the subsequent reaction of the phenoxide.
Step 2: Nucleophilic Attack The resulting phenoxide ion is a potent nucleophile. It undergoes an SN2 reaction with benzyl bromide.[3] The nucleophilic oxygen atom attacks the benzylic carbon of benzyl bromide, which is a good electrophile due to the electron-withdrawing nature of the bromine atom. This backside attack results in the displacement of the bromide ion and the formation of the carbon-oxygen bond of the ether.[2]
Role of a Phase Transfer Catalyst (Optional but Recommended): To enhance the reaction rate and yield, a phase transfer catalyst (PTC) such as a quaternary ammonium salt can be employed.[8] Since potassium carbonate is an inorganic salt with low solubility in many organic solvents, the reaction occurs at the solid-liquid interface. A PTC facilitates the transfer of the phenoxide anion from the solid phase (or an aqueous phase if used) to the organic phase where the benzyl bromide is dissolved.[9][10] This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction.[8]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2,6-Dihydroxyacetophenone | 98% | Commercially Available |
| Benzyl Bromide | 98% | Commercially Available |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Commercially Available |
| Acetone | Anhydrous, ≥99.5% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |
| Column chromatography setup | Silica gel (230-400 mesh) | Standard laboratory supplier |
| NMR Spectrometer | 400 MHz or higher | - |
| FT-IR Spectrometer | - | - |
Experimental Protocol: Synthesis
Safety Precautions: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13][14] Potassium carbonate can cause skin and eye irritation.[15]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (2.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with acetone.
-
Extraction: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary
| Parameter | Value |
| Molar Ratio (2,6-dihydroxyacetophenone:Benzyl Bromide:K2CO3) | 1 : 2.2 : 2.5 |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 12-24 hours |
| Expected Yield (after purification) | 85-95% |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
Purification Protocol
The crude product is purified by column chromatography on silica gel.[7][16]
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). Collect the fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol or a mixture of ethyl acetate and hexane.[17]
Characterization
The structure and purity of the final product can be confirmed by spectroscopic methods.
-
1H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the methylene protons of the benzyl groups, and the methyl protons of the acetyl group.
-
13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all the unique carbon atoms in the molecule, including the carbonyl carbon of the ketone.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically around 1700 cm-1, and characteristic absorptions for the aromatic C-H and C-O-C ether linkages.[17]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound (C22H20O3, MW: 332.39 g/mol ).[18]
Conclusion
The Williamson ether synthesis provides an efficient and high-yielding route to this compound from 2,6-dihydroxyacetophenone. The protocol detailed in this application note is robust and can be readily implemented in a standard organic synthesis laboratory. Careful control of reaction conditions and rigorous purification are key to obtaining a high-purity product suitable for further applications in drug discovery and materials science.
References
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
- Hill, J. W., & Corredor, J. (1975). An Ether Synthesis Using Phase Transfer Catalysis.
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Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.
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Williamson Ether Synthesis. (2023). J&K Scientific. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
- Benzyl Bromide Safety D
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Principle and Applications of Phase Transfer Catalysis. (n.d.). eGyanKosh. Retrieved from [Link]
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Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved from [Link]
- Benzyl Bromide Safety D
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2,6-dihydroxyacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]
- Phase Transfer Catalysis: A Green Approach in Organic Synthesis. (2021). Journal For Basic Sciences.
- Potassium Bromide Safety D
- Benzyl bromide Safety Data Sheet. (2010). Thermo Fisher Scientific.
- Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2. (2009).
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). Journal of Biomolecular Structure and Dynamics.
- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Royal Society of Chemistry.
- Handbook of Hydroxyacetophenones: Preparation and Physical Properties. (2005).
-
1-[2,6-bis(benzyloxy)phenyl]ethanone. (n.d.). LookChem. Retrieved from [Link]
- Production of 2,6-dihydroxyacetophenone. (1989).
- 2,6-Dihydroxyacetophenone. (n.d.).
- 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online.
- A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. (2023).
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Experimental protocol for the benzylation of acetophenones
Application Notes & Protocols
Topic: Experimental Protocol for the Benzylation of Acetophenones
For: Researchers, scientists, and drug development professionals
A Comprehensive Guide to the α-Benzylation of Acetophenones: Mechanism, Protocol, and Characterization
Abstract
The introduction of a benzyl group at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding valuable intermediates for drug discovery and materials science. This document provides a detailed guide to the benzylation of acetophenones, focusing on a robust and widely applicable protocol using phase-transfer catalysis (PTC). We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline methods for purification and characterization, and offer insights into common troubleshooting scenarios. This guide is designed to equip researchers with the foundational knowledge and practical expertise to successfully perform and optimize the benzylation of acetophenone derivatives.
Introduction: The Significance of α-Benzylated Ketones
The carbon skeleton of acetophenone and its derivatives serves as a versatile scaffold in medicinal chemistry and synthetic organic chemistry. The functionalization of the α-carbon, the position adjacent to the carbonyl group, allows for the construction of more complex molecular architectures. Benzylation, the attachment of a benzyl group (C₆H₅CH₂-), is particularly significant as it introduces a key phenylalkyl motif present in a wide array of pharmacologically active compounds.
The resulting product from the benzylation of acetophenone, 1,3-diphenyl-1-propanone, and its analogues are precursors to chalcones, flavonoids, and other heterocyclic systems of therapeutic interest. The choice of methodology for this transformation is critical, balancing yield, selectivity, and operational simplicity. While classical methods often require strong, hazardous bases like sodium amide or sodium hydride in anhydrous solvents, modern approaches such as Phase-Transfer Catalysis (PTC) offer a safer, more efficient, and environmentally benign alternative.[1][2]
Mechanistic Insights: The "Why" Behind the Protocol
The α-benzylation of acetophenone proceeds via a two-step sequence: enolate formation followed by nucleophilic substitution. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Step 1: Enolate Formation The reaction is initiated by the deprotonation of the α-carbon of acetophenone. The protons on this carbon are acidic (pKa ≈ 19-20 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.
Step 2: Nucleophilic Attack (Sₙ2 Reaction) The newly formed enolate is a potent carbon-centered nucleophile. It attacks the electrophilic benzylic carbon of the benzylating agent (e.g., benzyl bromide), displacing the leaving group (e.g., bromide) in a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[3]
The Role of Phase-Transfer Catalysis (PTC)
In many laboratory settings, it is desirable to use an inexpensive, inorganic base like solid potassium hydroxide (KOH) and a non-polar organic solvent. However, KOH is insoluble in the organic phase where acetophenone and benzyl bromide reside. This is where a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336 or tetrabutylammonium bromide), becomes indispensable.
The PTC mechanism can be visualized as follows:
Caption: Mechanism of Phase-Transfer Catalysis for Benzylation.
The lipophilic quaternary ammonium cation (Q⁺) pairs with the hydroxide anion (OH⁻) at the interface of the solid base and the organic solvent. This ion pair (Q⁺OH⁻) is soluble in the organic phase, where it can deprotonate the acetophenone. The resulting enolate remains paired with the Q⁺ cation and reacts with benzyl bromide. The bromide anion (Br⁻) then pairs with Q⁺, and this Q⁺Br⁻ species returns to the interface to exchange for another hydroxide ion, thus completing the catalytic cycle.[1][2]
Detailed Experimental Protocol
This protocol details the solvent-free benzylation of acetophenone using solid potassium hydroxide and a phase-transfer catalyst, which has been shown to provide excellent yield and selectivity for the mono-benzylated product.[4]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (1.18 mL) | 10.0 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 2.05 g (1.43 mL) | 12.0 | 1.2 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1.12 g | 20.0 | 2.0 |
| Aliquat 336 (PTC) | [CH₃N((CH₂)₇CH₃)₃]Cl | ~404 | ~0.40 g | ~1.0 | 0.1 (10 mol%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | - |
| Deionized Water | H₂O | 18.02 | - | - | - |
| Brine (sat. NaCl) | NaCl(aq) | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | - |
Safety Precautions:
-
Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a well-ventilated chemical fume hood. Wear gloves, safety goggles, and a lab coat.
-
Potassium Hydroxide: Is corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Dichloromethane: Is a suspected carcinogen. Handle in a fume hood.
Reaction Setup and Procedure
Caption: Experimental Workflow for Benzylation of Acetophenone.
-
Reagent Preparation: Finely grind the solid potassium hydroxide using a mortar and pestle to maximize its surface area.
-
Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (10.0 mmol), benzyl bromide (12.0 mmol), the ground potassium hydroxide (20.0 mmol), and Aliquat 336 (1.0 mmol).
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. The reaction is often exothermic. If necessary, gentle cooling with a water bath can be applied to maintain a temperature around 25-30 °C. The mixture will likely become a thick slurry.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 9:1 hexane:ethyl acetate mixture. The reaction is complete when the acetophenone spot is no longer visible (typically 4-6 hours).
-
Workup - Quenching: Once the reaction is complete, carefully add 20 mL of deionized water to the flask to dissolve the potassium salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash them with brine (1 x 30 mL) to remove residual water and inorganic impurities.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification
The crude product can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane) is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1,3-diphenyl-1-propanone as a white to off-white solid or a colorless oil that may solidify upon standing.[4]
Characterization of 1,3-Diphenyl-1-propanone
Verifying the identity and purity of the final product is a critical step.
-
Appearance: White solid.
-
Melting Point: 71-73 °C.[4]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.95 (d, J=7.6 Hz, 2H, Ar-H ortho to C=O)
-
δ 7.55 (t, J=7.4 Hz, 1H, Ar-H para to C=O)
-
δ 7.45 (t, J=7.6 Hz, 2H, Ar-H meta to C=O)
-
δ 7.35 – 7.20 (m, 5H, Ar-H of benzyl group)
-
δ 3.30 (t, J=7.8 Hz, 2H, -CH₂-C=O)
-
δ 3.05 (t, J=7.8 Hz, 2H, Ar-CH₂-)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 199.2 (C=O)
-
δ 141.3 (Ar-C)
-
δ 136.9 (Ar-C)
-
δ 133.1 (Ar-CH)
-
δ 128.6 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 128.4 (Ar-CH)
-
δ 128.1 (Ar-CH)
-
δ 126.2 (Ar-CH)
-
δ 40.5 (-CH₂-C=O)
-
δ 30.1 (Ar-CH₂-)[5]
-
-
Mass Spectrometry (EI): m/z 210.10 (M⁺), 105.03 (C₆H₅CO⁺, base peak), 91.05 (C₇H₇⁺).
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (KOH absorbed moisture).2. Insufficient stirring.3. Deactivated catalyst. | 1. Use freshly opened or properly stored KOH. Ensure it is finely ground.2. Increase stirring speed. Mechanical stirring is superior for thick slurries.3. Use a fresh batch of phase-transfer catalyst. |
| Formation of Dibenzylated Product | 1. High concentration of enolate.2. Mono-benzylated product is also acidic and can be deprotonated and react again.[4] | 1. Use acetophenone as the limiting reagent.2. Avoid a large excess of benzyl bromide and base.3. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| O-Alkylation Product | Enolate reacts through its oxygen atom (less common for ketone enolates but possible). | This is generally a minor pathway for ketone enolates compared to phenoxides. The C-alkylation product is thermodynamically favored. Standard conditions usually suffice to minimize this. |
| Difficult Purification | Product co-elutes with unreacted benzyl bromide. | Benzyl bromide is a lachrymator. Ensure all chromatography is performed in a fume hood. A thorough aqueous workup can help remove some impurities before chromatography. |
References
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Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. [Link]
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Unexpected double benzylation of acetophenone under phase transfer catalysis conditions. Acidity or π− π interaction effect? ResearchGate. [Link]
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Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]
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Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH. [Link]
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Phase transfer catalysis: Chemistry and engineering. [Link]
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Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI. [Link]
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Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group - Princeton University. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
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Application Notes: 1-(2,6-Bis(benzyloxy)phenyl)ethanone as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). This compound, also known as 2,6-bis(benzyloxy)acetophenone, has emerged as a valuable and versatile building block.[1] Its molecular architecture is distinguished by three key features: a reactive ethanone (acetyl) group, a phenyl ring core, and two bulky benzyloxy groups positioned ortho to the acetyl moiety.
The benzyloxy groups are not merely substituents; they are strategically incorporated as protecting groups for phenol functionalities.[2] This protection is crucial as it masks the reactivity of the hydroxyl groups, preventing them from participating in unintended side reactions and allowing for selective chemical transformations at other sites on the molecule, primarily the ketone.[2] The steric hindrance provided by these two ortho groups also influences the regioselectivity of subsequent reactions. After the desired molecular framework has been assembled, these benzyl groups can be readily cleaved, typically via catalytic hydrogenation, to reveal the free phenols, which are often critical for the biological activity and solubility of the final drug molecule. This combination of a reactive ketone handle and robust, yet removable, protecting groups makes this compound a promising precursor for a diverse array of bioactive molecules, including benzopyran derivatives and other heterocyclic systems.[1]
Physicochemical Properties & Characterization
Accurate identification and quality assessment are critical for the use of any intermediate in a regulated pharmaceutical manufacturing environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3886-19-9 | [3] |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.39 g/mol | [1] |
| Appearance | White to Pale-yellow or Yellow-brown Solid | [1] |
| Boiling Point | 492.4°C at 760 mmHg (Predicted) | [1] |
| Density | 1.144 g/cm³ (Predicted) | [1] |
| Synonyms | 2,6-Bis(benzyloxy)acetophenone, 1-[2,6-Bis(phenylmethoxy)phenyl]ethanone | [1] |
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl protons of the acetyl group, multiplets for the aromatic protons on the central phenyl ring and the two benzyl groups, and a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, the benzylic carbons, and the various aromatic carbons.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ketone and characteristic peaks for aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, confirming its identity.
Synthesis Protocol for this compound
The most direct and common synthesis of the title compound involves the protection of a commercially available dihydroxylated precursor. This protocol outlines a standard Williamson ether synthesis.
Reaction: 2',6'-Dihydroxyacetophenone + 2 eq. Benzyl Bromide → this compound
Rationale: The reaction proceeds via nucleophilic substitution (SN2). A base, typically potassium carbonate, deprotonates the acidic phenolic hydroxyl groups of 2',6'-dihydroxyacetophenone to form phenoxide ions. These potent nucleophiles then attack the electrophilic methylene carbon of benzyl bromide, displacing the bromide and forming the ether linkage. Acetone or DMF is commonly used as a polar aprotic solvent to facilitate the reaction.
Experimental Protocol:
-
Materials:
-
2',6'-Dihydroxyacetophenone (1.0 eq)
-
Benzyl Bromide (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2',6'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add a sufficient volume of anhydrous acetone to fully suspend the reagents.
-
Begin vigorous stirring and add benzyl bromide (2.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) or by silica gel column chromatography to afford this compound as a solid.
-
-
Characterization: Confirm the identity and purity of the synthesized product using the analytical methods described in Section 2.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of the title intermediate.
Application in the Synthesis of Bioactive Scaffolds: Chalcones
The ketone functionality of this compound makes it an ideal substrate for aldol condensation reactions. Specifically, the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base, is a powerful method for forming α,β-unsaturated ketones, commonly known as chalcones.[4][5] Chalcones are a major class of natural products and serve as precursors for flavonoids and isoflavonoids, which exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6]
Reaction: this compound + Aromatic Aldehyde → Protected Chalcone Derivative
Rationale: In a basic medium (e.g., aqueous NaOH or KOH in ethanol), the base abstracts an α-hydrogen from the acetyl group of the ketone to form a reactive enolate.[7] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated chalcone system.[5]
Experimental Protocol: Synthesis of (E)-1-(2,6-bis(benzyloxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (p-anisaldehyde) (1.1 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) solution (e.g., 40% in water)
-
Ice-cold water
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in ethanol in a round-bottom flask with stirring.
-
Cool the flask in an ice bath.
-
Slowly add the aqueous potassium hydroxide solution dropwise to the stirred mixture. A color change and/or precipitation may be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
A solid precipitate of the chalcone product should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
Further purify the chalcone by recrystallization from a suitable solvent like ethanol to obtain the pure product.
-
-
Subsequent Deprotection (Example): To obtain the biologically active dihydroxy chalcone, the protected product can be dissolved in a solvent like ethanol or ethyl acetate, a palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus). This catalytic hydrogenation cleaves the benzyl ethers, yielding the final deprotected molecule.
Application Workflow Diagram:
Caption: Synthesis of a bioactive chalcone scaffold.
Safety, Handling, and Storage
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: this compound is reported to be sensitive to air and light.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Store in a cool, dry place.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation. Consult the Safety Data Sheet (SDS) for complete hazard information.
Conclusion
This compound stands out as a strategically designed intermediate for pharmaceutical synthesis. Its structure provides a stable yet reactive platform for building molecular complexity through reactions like the Claisen-Schmidt condensation. The benzyl protecting groups ensure that highly reactive phenol moieties are masked until the final stages of a synthetic route, enabling cleaner reactions and higher yields. The utility of this intermediate in constructing chalcone backbones highlights its potential for the development of new therapeutics in various disease areas.
References
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1-[2,6-bis(benzyloxy)phenyl]ethanone. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
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Claisen-Schmidt Condensation. (n.d.). University of Missouri-St. Louis. Retrieved January 15, 2026, from [Link]
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Claisen–Schmidt condensation. (2023, November 27). In Wikipedia. Retrieved January 15, 2026, from [Link]
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Castillo, R., et al. (2012). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. ACS Medicinal Chemistry Letters, 3(7), 550-554. [Link]
- Reddy, B. P., & Kumar, M. S. (2014). Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica, 6(6), 331-337.
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Livingstone, D. B., & Stocker, R. (1978). Derivatives of pyrano[3,2-c][1]benzopyran; synthesis of di-O-methylcitromycin. Journal of the Chemical Society, Chemical Communications, (9), 415-416. [Link]
- Ameta, S. C., Ameta, R., Ameta, G., & Ameta, C. (Eds.). (2018).
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Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved January 15, 2026, from [Link]
-
Mousavi, S. R. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H₂O/EtOH. Chirality, 28(11), 728-736. [Link]
- Thompson, C. R. (1951). 2,6-Dihydroxyacetophenone. Organic Syntheses, 31, 40.
- Martin, R. (Ed.). (2005).
- Hassan, A., et al. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8860.
- Neamati, N., et al. (2017). Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. Bioorganic & Medicinal Chemistry Letters, 27(15), 3494-3499.
- Process for the production of benzopyran-2-ol derivatives. (2011). U.S.
- Production of 2,6-dihydroxyacetophenone. (1989).
- Ma, J. P., Zhang, J., & Cai, Y. P. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743.
- Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top 200 bestselling pharmaceuticals by sales. Bioorganic & Medicinal Chemistry, 19(24), 7545-7578.
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The Strategic Application of 1-(2,6-Bis(benzyloxy)phenyl)ethanone in the Synthesis of Bioactive Flavonoids
Introduction: A Protected Pathway to Potent Scaffolds
In the landscape of medicinal chemistry, the synthesis of flavonoids and their precursors, chalcones, represents a cornerstone of drug discovery. These scaffolds are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2] The strategic deployment of protecting groups is paramount in the multi-step synthesis of complex, polyhydroxylated flavonoids. This guide focuses on the utility of 1-(2,6-Bis(benzyloxy)phenyl)ethanone , a key starting material in which the hydroxyl groups of 2',6'-dihydroxyacetophenone are masked with benzyl ethers. This protection serves a critical dual purpose: it prevents unwanted side reactions during the initial carbon-carbon bond formation and allows for the late-stage unveiling of bioactive phenolic hydroxyls, which are often crucial for target engagement.
This document provides a detailed exploration of the application of this versatile building block, outlining the core synthetic transformations, providing detailed experimental protocols, and explaining the mechanistic rationale behind the procedural steps for researchers, scientists, and drug development professionals.
Synthetic Strategy Overview: From Protected Ketone to Bioactive Flavone
The primary application of this compound is a robust, three-stage sequence designed to build the flavonoid core. This strategy leverages the stability of the benzyl ethers through the initial condensation and cyclization steps, followed by their clean removal to yield the final, biologically active molecule.
Caption: Overall synthetic workflow from the starting acetophenone to the final bioactive flavone.
Part 1: Synthesis of the Key Precursor: this compound
While commercially available, the synthesis of the title compound from the more accessible 2',6'-dihydroxyacetophenone is a straightforward and cost-effective procedure. The causality for employing benzyl ethers lies in their robustness to the basic conditions of the subsequent Claisen-Schmidt condensation and the acidic or oxidative conditions of cyclization. Furthermore, they can be removed under mild, reductive conditions that typically do not affect other sensitive functional groups.
Experimental Protocol: Benzylation of 2',6'-Dihydroxyacetophenone
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).
-
Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The carbonate acts as a mild base to deprotonate the phenolic hydroxyls, forming the corresponding phenoxides.
-
Alkylation : To the stirred suspension, add benzyl bromide (BnBr, 2.2 eq) dropwise at room temperature. An excess is used to ensure complete dietherification.
-
Reaction Execution : Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification : Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.
Part 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable base-catalyzed reaction that forms the core chalcone structure by creating a new carbon-carbon bond between the enolate of this compound and an aromatic aldehyde.[3][4] The absence of α-hydrogens on the aromatic aldehyde prevents self-condensation, leading to a specific cross-condensation product.[5]
Mechanistic Rationale
The reaction proceeds via a three-step mechanism:
-
Enolate Formation : A strong base (e.g., NaOH or KOH) abstracts an α-hydrogen from the acetyl group of the ketone, forming a resonance-stabilized enolate.[3]
-
Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration : The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone system of the chalcone.[3]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a 2',6'-Bis(benzyloxy)chalcone
-
Dissolution : In a flask, dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.0 eq) in ethanol.[6]
-
Base Catalysis : To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10-60% w/v, 2.5 equivalents) dropwise.[3][7] Maintain the temperature at around 20-25°C.
-
Reaction : Stir the mixture at room temperature. A precipitate of the chalcone product will typically form. The reaction time can vary from 2 to 24 hours and should be monitored by TLC.[3]
-
Isolation : Once the reaction is complete, pour the mixture into ice-cold water. If the solution is alkaline, acidify with dilute HCl to a neutral or slightly acidic pH to ensure complete precipitation.[3]
-
Purification : Collect the solid product by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral.[3] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a pure crystalline solid.[3]
Part 3: Oxidative Cyclization to Flavones
The transformation of the 2',6'-dibenzyloxychalcone intermediate into the corresponding flavone is an oxidative cyclization reaction. Several methods exist, with the iodine-in-DMSO system being a classic and reliable choice.[1][8] Palladium-catalyzed methods have also emerged as powerful alternatives.[9][10]
Mechanistic Pathways
Two primary mechanisms are proposed for this transformation:[11]
-
Intramolecular Oxo-Michael Addition : The phenoxide (formed in situ or from trace base) undergoes an intramolecular conjugate addition to the α,β-unsaturated system to form a flavanone enolate. This enolate is then trapped and oxidized by the reagent (e.g., iodine) to give the flavone.
-
Isomerization-Oxidation : The chalcone first isomerizes to the corresponding flavanone. The flavanone is then oxidized to the flavone.
Caption: Proposed mechanistic pathways for flavone synthesis from 2'-hydroxychalcones.[11]
Experimental Protocol: Iodine-Mediated Oxidative Cyclization
-
Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2',6'-bis(benzyloxy)chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).[8]
-
Reagent Addition : Add a catalytic to stoichiometric amount of iodine (I₂) (0.1 to 1.0 eq) to the solution.[1]
-
Heating : Heat the reaction mixture to 100-120°C and stir for 2-6 hours. Monitor the reaction's completion by TLC.[8]
-
Quenching and Precipitation : After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. A solid precipitate of the flavone should form.
-
Work-up : To remove any residual iodine, add a few drops of a 20% sodium thiosulfate (Na₂S₂O₃) solution until the yellow/brown color disappears.[1]
-
Purification : Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.[1] The crude flavone can be purified by recrystallization from ethanol or column chromatography.
| Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Classical | I₂ (cat.) | DMSO | 100-120 | 2-6 | 75-90 | [1][8] |
| Microwave | I₂ (cat.) | DMSO | 140 (MW) | 0.1-0.25 | 85-95 | [1] |
| Palladium-Catalyzed | Pd(TFA)₂/O₂ | DMSO | 100 | 15-24 | 70-85 | [10] |
Table 1: Comparison of selected methods for the oxidative cyclization of chalcones to flavones. Yields are representative and substrate-dependent.
Part 4: Debenzylation to Yield Bioactive Phenols
The final and critical step is the deprotection of the benzyl ethers to unmask the free hydroxyl groups, which are often essential for the biological activity of the flavonoid. Catalytic transfer hydrogenation (CTH) is a particularly advantageous method as it avoids the use of high-pressure hydrogen gas and specialized equipment.[12][13]
Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation
-
Setup : Dissolve the 2,3-bis(benzyloxy)flavone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst and Donor : Add palladium on carbon (10% Pd/C, ~10% by weight) to the solution. Then, add the hydrogen donor, such as ammonium formate (HCOONH₄, 5-10 eq) or formic acid (HCOOH).[12][13]
-
Reaction : Heat the mixture to reflux for 1-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Filtration : After cooling, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the palladium catalyst.
-
Isolation : Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and ethyl acetate. The organic layer is then washed, dried, and concentrated to give the crude product.
-
Purification : The final dihydroxyflavone can be purified by column chromatography or recrystallization to yield the pure, bioactive compound.
| Deprotection Method | Reagent(s) | Key Advantages | Potential Issues | Reference |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C | Clean, high yielding | Requires H₂ gas source | [14] |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or Ammonium Formate | No H₂ gas needed, mild conditions | Can be slower than direct hydrogenation | [12][13] |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Chemoselective, low temperature | Stoichiometric, requires inert atmosphere | [15] |
Table 2: Comparison of common debenzylation methods for protected flavonoids.
Application Example: Synthesis of a Lipoxygenase Inhibitor
Chalcones and the resulting flavones derived from 2',6'-dihydroxyacetophenone exhibit a range of biological activities. For instance, certain 2'-hydroxy-chalcones have shown potent inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways.[16] Following the protocols outlined above, one could synthesize a library of flavones with varying substituents on the B-ring to probe structure-activity relationships (SAR).
For example, a chalcone bearing two hydroxyl groups on the B-ring demonstrated an IC₅₀ value of 70 μM against LOX, alongside significant antioxidant activity.[16] The synthesis of the corresponding 5,7-dihydroxyflavone via the described route would be a logical step to evaluate the impact of cyclization on this activity.
Conclusion
This compound is a strategically designed and highly effective precursor for the synthesis of bioactive chalcones and flavones. The use of benzyl protecting groups provides a robust pathway, allowing for the construction of the core flavonoid skeleton under a variety of conditions before a final, clean deprotection step. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers in drug discovery to harness the power of this versatile building block in the quest for novel therapeutic agents.
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- BenchChem. (2025).
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- Mao, Y., Liu, Y., Hu, Y., Wang, L., & Zhang, S. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride.
- Zhao, X., Zhou, J., Lin, S., Jin, X., & Liu, R. (2017). C-H Functionalization via Remote Hydride Elimination: Palladium Catalyzed Dehydrogenation of ortho-Acyl Phenols to Flavonoids. PubMed.
- Kim, D., Park, S., & Lee, S. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(24), 14613–14619.
- Bieg, T., & Szeja, W. (1985).
- PraxiLabs. (n.d.).
- Shumba, C. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(2), 53-65.
- University of Colorado Denver. (n.d.).
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- Lee, S. H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)
- Yakukhnov, S. A., et al. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
- BenchChem. (2025).
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- Patel, K. D., & Shah, V. H. (2017). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. Journal of Saudi Chemical Society, 21(1), S38-S46.
- Khan, I., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Biomolecular Structure and Dynamics, 41(16), 7858-7873.
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444.
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- Papastavrou, N., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Molecules, 26(16), 4967.
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- International Journal for Research in Applied Science & Engineering Technology. (2018).
- PubMed Central. (2022). Bis-chalcones obtained via one-pot synthesis as the anti-neurodegenerative agents and their effect on the HT-22 cell line.
- ResearchGate. (2016).
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesized flavones with IC50 values against cholinesterase enzymes.
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Application Notes & Protocols: Suzuki-Miyaura Coupling of Sterically Demanding 1-(2,6-Bis(benzyloxy)phenyl)ethanone Derivatives
Introduction: Navigating Steric Challenges in Biaryl Ketone Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly pivotal in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and advanced materials.[4][5][6][7]
This guide focuses on a particularly challenging subclass of substrates: derivatives of 1-(2,6-bis(benzyloxy)phenyl)ethanone . The defining feature of these molecules is the presence of two bulky benzyloxy groups flanking the reactive site (an aryl halide or triflate). This di-ortho-substitution presents a significant steric impediment, hindering the key steps of the catalytic cycle and often leading to low or no yield with standard protocols.[8][9][10][11][12]
The objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to successfully execute Suzuki-Miyaura couplings on these sterically encumbered systems. We will delve into the mechanistic rationale behind protocol choices, provide detailed step-by-step instructions, and offer insights into overcoming the unique challenges posed by these valuable synthetic building blocks.
The Mechanistic Underpinnings: A Deeper Look at the Catalytic Cycle
A successful protocol is built upon a solid understanding of the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps orchestrated by a palladium catalyst.[2][3][13]
-
Oxidative Addition: A low-valent Palladium(0) complex, typically bearing phosphine or N-heterocyclic carbene (NHC) ligands, inserts into the carbon-halide (C-X) bond of the aryl halide. This forms a high-valent Pd(II) intermediate. For sterically hindered substrates like this compound derivatives, this step is often the rate-limiting one, requiring highly active catalysts to proceed efficiently.[14]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. Crucially, the organoboronic acid must first be activated by a base.[15] The base converts the boronic acid into a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then readily exchanges its organic moiety for the halide on the Pd(II) complex.[16][17][18]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][13]
The interplay of these steps, especially when sterically hindered, dictates the success of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Considerations for Di-Ortho-Substituted Substrates
The bulky benzyloxy groups in this compound derivatives create a "steric shield" around the reaction center. Overcoming this requires a carefully tailored approach.
-
Catalyst & Ligand Selection (The Key to Success): Standard catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky or electron-rich enough to promote the challenging oxidative addition and reductive elimination steps. The solution lies in using specialized ligands that create a more reactive and accessible catalyst.
-
Bulky, Electron-Rich Phosphines: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard.[14][19] Their steric bulk promotes the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating nature accelerates both oxidative addition and reductive elimination.[14][20]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures. They are excellent alternatives for challenging couplings, including those involving sterically hindered aryl chlorides.[10]
-
-
Choice of Base: The base's role is not merely to be present; its strength and properties are critical. For sterically demanding couplings, weaker bases are often insufficient.
-
Potassium Phosphate (K₃PO₄): Often the base of choice. It is strong enough to facilitate boronate formation without promoting significant side reactions.[19]
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are stronger bases that can be effective when K₃PO₄ is not, particularly with less reactive aryl chlorides.[21]
-
-
Solvent and Temperature: The reaction environment must provide sufficient energy to overcome the high activation barrier.
-
Solvents: Aprotic polar solvents like 1,4-Dioxane , Toluene , or Tetrahydrofuran (THF) , often with a small amount of water, are standard. The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[22]
-
Temperature: Elevated temperatures (typically 80-110 °C) are almost always necessary to achieve a reasonable reaction rate. Microwave irradiation can also be a powerful tool to accelerate these reactions.[23]
-
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of a 1-(4-bromo-2,6-bis(benzyloxy)phenyl)ethanone derivative with an arylboronic acid.
Materials and Reagents:
-
1-(4-Bromo-2,6-bis(benzyloxy)phenyl)ethanone (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
-
Deionized Water (Degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle/oil bath
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(4-bromo-2,6-bis(benzyloxy)phenyl)ethanone (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) to the flask.
-
Inerting the Atmosphere: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio, volume determined by desired concentration, e.g., 0.1 M). The mixture will appear as a suspension.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting aryl halide.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate or another suitable organic solvent. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[24]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl ketone product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Optimized Conditions for Analogous Systems
The following table summarizes representative conditions for Suzuki-Miyaura couplings of sterically hindered or electronically challenging acetophenone derivatives. This data serves as a valuable reference for optimizing reactions involving this compound substrates.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference Analogy |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | High | [2] |
| 2 | 2-Chlorobenzonitrile | 2-Biphenylboronic acid | Pd(OAc)₂ (0.05) | SPhos (0.1) | K₃PO₄·H₂O (2.0) | Toluene | 100 | 93 | [19] |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | Pd(II) complex (0.5) | Custom Phosphine | Na₂CO₃ (2.9) | 1,4-Dioxane | 90 | >95 | [25] |
| 4 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | Pd-NHC Pre-catalyst (1-2) | IPr (NHC) | KOBu-t (1.5) | 2-Propanol | RT | 98 | [10] |
| 5 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd₂(dba)₃ (1.0) | AntPhos (2.0) | K₃PO₄ (3.0) | Toluene | 110 | 72 | [11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or is of poor quality.4. Ligand is not suitable for the hindered substrate. | 1. Use a fresh catalyst source or a pre-catalyst.2. Ensure thorough degassing of all solvents via sparging or freeze-pump-thaw cycles.3. Switch to a stronger base (e.g., Cs₂CO₃). Ensure the base is finely powdered.4. Screen more sterically demanding ligands (e.g., XPhos, RuPhos, or an NHC-based system). |
| Formation of Homocoupled Byproduct (Ar¹-Ar¹) | Catalyst decomposition leading to palladium black. | Use a more robust ligand (e.g., NHC) or slightly lower the reaction temperature. Ensure a strict inert atmosphere is maintained. |
| Protodeborylation of Boronic Acid | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and carefully control the amount of water added.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable. |
| Hydrolysis of Product | Not typically an issue for ketones, but can occur if other sensitive functional groups are present. | Perform the work-up under neutral or slightly basic conditions. |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Al-Masum, M., & El-Hage, G. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(44), 13452–13459. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(10), 2949-2953. (2013). [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – An Asian Journal, 9(8), 2269-2275. (2014). [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(8), 2269-2275. (2014). [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(1), 168-174. (2020). [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie (International ed. in English), 52(10), 2949–2953. (2013). [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]
-
Han, X., & Huang, Z. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 298–301. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 52-61. (2022). [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(19), 4587. (2020). [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(11), 13381–13413. (2012). [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
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- 10. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
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- 25. researchgate.net [researchgate.net]
Application and Protocol Guide for the Analysis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
1-(2,6-Bis(benzyloxy)phenyl)ethanone (CAS No. 3886-19-9) is an aromatic ketone characterized by a central acetophenone core flanked by two bulky benzyloxy groups. With a molecular formula of C₂₂H₂₀O₃ and a molecular weight of approximately 332.4 g/mol , this compound serves as a critical intermediate in various organic syntheses, including potentially as a precursor or impurity in the manufacturing of pharmaceutical agents like Terbutaline.[1] Its purity and concentration are critical process parameters that directly impact reaction yield, impurity profiles, and the safety and efficacy of the final product.
This document provides a comprehensive guide to the analytical determination of this compound, offering detailed protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning the choice of each parameter. All protocols are developed with the principles of analytical procedure validation, as outlined in the ICH Q2(R2) guidelines, to ensure they are fit for their intended purpose.[2][3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Scientific Rationale: Given its aromatic structure, moderate polarity, and low volatility, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical technique for the purity assessment and quantification of this compound. The compound's significant hydrophobicity, conferred by the two benzyl groups and the phenyl ring, makes it ideally suited for retention on a non-polar stationary phase like C18. The presence of strong chromophores (phenyl and benzoyl groups) ensures sensitive detection using UV spectrophotometry.[5][6][7]
HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobic interaction for retaining the analyte. The specified dimensions offer a good balance between resolution and analysis time.[4][7] |
| Mobile Phase | A: Deionized WaterB: Acetonitrile (MeCN) | Acetonitrile is a common organic modifier in RP-HPLC that provides good peak shape and lower backpressure compared to methanol. A gradient elution is recommended to ensure elution of the main analyte and any potential impurities with varying polarities.[4][8] |
| Gradient | 0-15 min: 60% to 95% B15-17 min: 95% B17-18 min: 95% to 60% B18-25 min: 60% B (Equilibration) | A gradient elution ensures that the highly retained analyte is eluted in a reasonable time with sharp peaks, while also providing separation from more polar potential impurities that would elute earlier. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure. |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
| Detection | UV at 254 nm | The benzoyl and phenyl chromophores in the molecule are expected to exhibit strong absorbance near this wavelength, offering excellent sensitivity.[7][9] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion. |
Detailed HPLC Protocol
1. Reagent and Sample Preparation: a. Mobile Phase A: Prepare 1 L of deionized water, filter through a 0.45 µm membrane filter, and degas. b. Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile, filter and degas. c. Sample Diluent: Mix equal volumes of acetonitrile and deionized water. d. Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. e. Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
2. HPLC System Setup and Equilibration: a. Set up the HPLC system according to the parameters in the table above. b. Equilibrate the column with the initial mobile phase composition (60% B) for at least 20-30 minutes, or until a stable baseline is achieved.
3. System Suitability Testing (SST): a. Before sample analysis, perform five replicate injections of the Standard Solution. b. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area and retention time is ≤ 2.0%.[5]
4. Chromatographic Run: a. Inject a blank (sample diluent) to ensure no carryover or system contamination. b. Inject the Standard Solution. c. Inject the Sample Solution. d. If analyzing multiple samples, inject a standard periodically (e.g., every 10 sample injections) to verify system stability.
5. Data Analysis: a. Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding blank peaks). b. Assay: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the reference standard.
- Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
Scientific Rationale: GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile compounds. With a molecular weight of 332.4 g/mol , this compound is amenable to GC analysis. However, the presence of benzyl ether linkages raises concerns about thermal stability; these groups can be susceptible to degradation at high injector temperatures.[10][11][12] Therefore, the method must be carefully optimized to ensure the analyte is volatilized without decomposition. The mass spectrometer provides high specificity and structural information through characteristic fragmentation patterns.
The primary fragmentation of benzophenone-type structures under Electron Ionization (EI) involves the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and a subsequent loss of CO to form the phenyl cation (C₆H₅⁺) at m/z 77.[1][2][13] For the target analyte, we can also expect fragments related to the benzyl group (m/z 91, tropylium ion) and cleavage of the ether bond.
GC-MS Method Parameters
| Parameter | Recommended Setting | Justification |
| GC Column | DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar (5% phenyl)-methylpolysiloxane column is a robust, general-purpose choice suitable for semi-volatile aromatic compounds.[14][15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium provides good chromatographic efficiency and is the standard carrier gas for MS applications. |
| Inlet | Split/Splitless, 280°C | A splitless injection is preferred for trace analysis to maximize sensitivity. The temperature is a compromise: high enough for volatilization but low enough to minimize potential thermal degradation of the benzyl ether groups.[14] |
| Oven Program | Initial: 150°C (hold 1 min)Ramp: 20°C/min to 300°CHold: 5 min | The initial temperature ensures good focusing on the column. The ramp rate is aggressive enough for a timely analysis while providing separation, and the final temperature ensures the analyte elutes completely. |
| MS Transfer Line | 290°C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS source. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard EI energy for generating reproducible fragmentation patterns and creating library-searchable spectra. |
| MS Mode | Full Scan (m/z 50-400) and/or SIM | Full Scan mode is used for initial identification and confirmation. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 332, 241, 105, 91) can be used for enhanced sensitivity and quantitation. |
Detailed GC-MS Protocol
1. Reagent and Sample Preparation: a. Solvent: Use high-purity ethyl acetate or dichloromethane. b. Standard Solution (10 µg/mL): Prepare a 1 mg/mL stock solution of the reference standard in the chosen solvent. Dilute this stock 1:100 to create a working standard of 10 µg/mL. c. Sample Solution: Dissolve the sample in the chosen solvent to achieve an estimated concentration of 10 µg/mL.
2. GC-MS System Setup: a. Install the column and condition it according to the manufacturer's instructions. b. Set up the GC-MS system with the parameters listed in the table above. c. Perform an autotune of the mass spectrometer to ensure proper calibration and performance.
3. Chromatographic Run: a. Inject 1 µL of the solvent blank to check for system cleanliness. b. Inject 1 µL of the Standard Solution to determine the retention time and confirm the mass spectrum. c. Inject 1 µL of the Sample Solution.
4. Data Analysis: a. Identification: Confirm the identity of the analyte in the sample by matching its retention time and mass spectrum with that of the reference standard. The mass spectrum should show the molecular ion (M⁺• at m/z 332) and characteristic fragments. b. Expected Fragments:
- m/z 332: Molecular ion [M]⁺•
- m/z 241: Loss of a benzyl group [M - C₇H₇]⁺
- m/z 105: Benzoyl cation [C₆H₅CO]⁺
- m/z 91: Tropylium ion [C₇H₇]⁺ c. Trace Analysis: For quantitative analysis of low-level impurities, develop a calibration curve using standards of known concentrations and operate the MS in SIM mode.
Note on Derivatization: For certain matrices or if thermal degradation is observed, derivatization may be necessary. Silylation of the ketone group (after conversion to an enol) could increase thermal stability, though this adds complexity to the sample preparation.[16][17][18][19] This protocol assumes direct analysis is sufficient.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion and Validation Strategy
The HPLC and GC-MS methods detailed in this guide provide robust and reliable frameworks for the analysis of this compound. The HPLC method is ideal for routine quality control, including assay and purity determinations, while the GC-MS method offers definitive structural confirmation and is highly suitable for identifying trace-level impurities.
To implement these methods in a regulated environment, a formal validation study must be conducted in accordance with ICH Q2(R2) guidelines.[2][3][4] This would involve assessing and documenting the following performance characteristics:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.[6]
-
Accuracy: Assessing the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Evaluating the method's repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Deliberately varying method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal usage.
By following the detailed protocols and grounding them in a thorough validation plan, researchers and analysts can ensure the generation of accurate, reproducible, and trustworthy data for this compound.
References
- ICH Q2(R2) Guideline: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- CAS 3886-19-9: 1-[2,6-bis(benzyloxy)phenyl]ethanone. (n.d.). CymitQuimica.
- Benzophenone Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation.
- HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography.
- A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. (n.d.).
- A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture. (n.d.). Benchchem.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. (n.d.). Benchchem.
- Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). Zeitschrift für Rechtsmedizin, 98(1), 1-10.
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. (n.d.). National Institutes of Health.
- UV absorption spectra of a benzaldehyde and b acetophenone in water and... (n.d.). ResearchGate.
- Thermolysis of benzyl phenyl ether. (1987, November 1). OSTI.GOV.
- HPLC analysis: The reduction of benzophenone to Diphenylmethanol. (2024, March 18). American Chemical Society.
- Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. (2009). Journal of the American Society for Mass Spectrometry, 20(9), 1747-1758.
- Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (2025, August 6). ResearchGate.
- GC/MS Parameters for Benzyl ether Analysis. (n.d.). ResearchGate.
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2025, November 11). MDPI.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI.
- Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. (2026, January 8). ResearchGate.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube.
- Acetophenone. (n.d.). NIST WebBook.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). MDPI.
- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. (n.d.). PubMed.
- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Scholars Research Library.
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- 4. helixchrom.com [helixchrom.com]
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- 6. HPLC analysis: The reduction of benzophenone to Diphenylmethanol | Poster Board #1825 - American Chemical Society [acs.digitellinc.com]
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- 19. mdpi.com [mdpi.com]
The Strategic Application of 1-(2,6-Bis(benzyloxy)phenyl)ethanone in the Synthesis of Bioactive Heterocyclic Scaffolds: Flavones and Chromones
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of synthetic intermediates, 1-(2,6-bis(benzyloxy)phenyl)ethanone has emerged as a pivotal building block, particularly for the construction of flavone and chromone skeletons. These scaffolds are prevalent in a vast array of biologically active natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3]
The strategic utility of this compound lies in the presence of the two benzyloxy groups. These moieties serve as robust protecting groups for the phenolic hydroxyls at the 2- and 6-positions of the phenyl ring. This protection is crucial as it allows for selective chemical transformations at other sites of the molecule without the interference of the acidic phenolic protons. Subsequently, these benzyl groups can be efficiently removed under specific conditions to yield the desired polyhydroxylated heterocyclic products. This application note provides a comprehensive guide for researchers, detailing the theoretical underpinnings and practical protocols for the utilization of this compound in the synthesis of flavones and chromones.
Core Synthetic Strategy: The Baker-Venkataraman Rearrangement
The cornerstone of the synthetic approach described herein is the Baker-Venkataraman rearrangement . This powerful reaction transforms an ortho-acyloxyacetophenone into a 1,3-diketone, which is the direct precursor for the cyclization to form the flavone or chromone ring system.[4][5] The general mechanism involves the formation of an enolate from the acetophenone moiety, which then undergoes an intramolecular acyl transfer.[4][5]
For the synthesis starting from this compound, the initial step involves the acylation of one of the benzyloxy groups' ortho positions, which is not feasible. Instead, the strategy involves the debenzylation to reveal the free hydroxyl groups, followed by selective acylation and subsequent rearrangement. However, a more direct and commonly employed strategy for synthesizing flavones from this precursor involves a condensation reaction to form a chalcone, followed by cyclization.
A more direct pathway to flavones, and the one we will detail, involves the synthesis of a 1,3-diketone intermediate via a base-catalyzed rearrangement of an O-acylated precursor. Let's consider the synthesis of a flavone where the B-ring is unsubstituted (phenyl).
Logical Workflow for Flavone Synthesis
The overall synthetic pathway can be visualized as a three-stage process, starting from the key intermediate, this compound.
Caption: Synthetic workflow for 5,7-dihydroxyflavone (Chrysin).
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the synthesis of 5,7-dihydroxyflavone (chrysin) from this compound.
Protocol 1: Synthesis of 1-(2-Benzoyloxy-6-(benzyloxy)phenyl)ethanone
This initial step is a conceptual prerequisite for the Baker-Venkataraman rearrangement. In practice, the synthesis of the necessary precursor often starts from 2,6-dihydroxyacetophenone, which is then selectively benzoylated and benzylated. For the purpose of this guide, we will assume the synthesis of the 1,3-diketone from the appropriately O-acylated precursor derived from this compound's synthetic equivalents. A more direct and practical approach to flavone synthesis from this starting material is via the Claisen-Schmidt condensation to form a chalcone, followed by oxidative cyclization. However, to illustrate the utility of the Baker-Venkataraman rearrangement in the context of protected phenols, we will outline the synthesis of the 1,3-diketone.
Protocol 2: Baker-Venkataraman Rearrangement to form 1-(2,6-Bis(benzyloxy)phenyl)-3-phenylpropane-1,3-dione
The rearrangement of the O-benzoylated precursor is a key transformation.
Materials:
-
O-Benzoylated derivative of 1-(2-hydroxy-6-(benzyloxy)phenyl)ethanone
-
Anhydrous Pyridine
-
Potassium hydroxide (KOH), powdered
-
10% Acetic Acid
-
Methanol
Procedure:
-
Dissolve the O-benzoylated precursor (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Warm the solution to approximately 50°C.
-
Add freshly powdered potassium hydroxide (3 equivalents) to the stirred solution. The reaction is often exothermic, and a yellow precipitate of the potassium salt of the diketone may form.[6]
-
Continue stirring at 50°C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with 10% acetic acid until the yellow precipitate dissolves and the solution becomes acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1,3-diketone can be purified by recrystallization from methanol or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Potassium Hydroxide (KOH) | A strong base is required to generate the enolate for the intramolecular acyl transfer.[5][6] |
| Solvent | Anhydrous Pyridine | Acts as a solvent and a base, facilitating the reaction. Must be anhydrous to prevent hydrolysis of the ester. |
| Temperature | 50°C | Provides sufficient energy to overcome the activation barrier of the rearrangement without causing decomposition. |
| Work-up | Acidification with Acetic Acid | Neutralizes the base and protonates the phenolate to yield the 1,3-diketone.[6] |
Protocol 3: Acid-Catalyzed Cyclization to 5,7-Bis(benzyloxy)flavone
The synthesized 1,3-diketone undergoes a dehydration reaction in the presence of a strong acid to form the pyrone ring of the flavone.
Materials:
-
1-(2,6-Bis(benzyloxy)phenyl)-3-phenylpropane-1,3-dione
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
Procedure:
-
Dissolve the 1,3-diketone (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude 5,7-bis(benzyloxy)flavone can be purified by recrystallization from ethanol or ethyl acetate.
Caption: Mechanism of acid-catalyzed cyclization.
Protocol 4: Deprotection to 5,7-Dihydroxyflavone (Chrysin)
The final step involves the removal of the benzyl protecting groups to yield the desired dihydroxyflavone. Catalytic hydrogenolysis is a common and effective method for this transformation.
Materials:
-
5,7-Bis(benzyloxy)flavone
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 5,7-bis(benzyloxy)flavone (1 equivalent) in a suitable solvent such as ethyl acetate or THF in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed. This may take several hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 5,7-dihydroxyflavone.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water).
| Parameter | Condition | Rationale |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A highly effective heterogeneous catalyst for the cleavage of benzyl ethers via hydrogenolysis. |
| Hydrogen Source | H₂ gas | The reducing agent that cleaves the C-O bond of the benzyl ether. |
| Solvent | Ethyl acetate or THF | Inert solvents that dissolve the substrate and do not interfere with the reaction. |
| Filtration | Celite | A filter aid used to effectively remove the fine particles of the palladium catalyst. |
Application in Chromone Synthesis
A similar synthetic strategy can be employed for the synthesis of chromones. The key difference lies in the acylating agent used in the initial step. For chromone synthesis, an aliphatic acylating agent (e.g., acetyl chloride) would be used instead of benzoyl chloride. The subsequent Baker-Venkataraman rearrangement and acid-catalyzed cyclization would then yield a 2-methylchromone derivative.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, most notably flavones and chromones. The use of benzyl protecting groups allows for a controlled synthetic sequence, culminating in the formation of polyhydroxylated products that are often biologically active. The protocols detailed in this application note provide a robust framework for researchers in organic synthesis and drug discovery to access these important molecular scaffolds. Future work in this area could explore the use of this precursor in the synthesis of more complex, substituted flavones and chromones, as well as its application in the construction of other heterocyclic systems, further expanding its utility in the development of novel therapeutic agents.
References
-
Badshah, S. L., Faisal, S., Muhammad, A., & Jaremko, M. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Baker–Venkataraman rearrangement. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Flavone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of flavones by Baker–Venkataraman reaction. Retrieved from [Link]
-
(n.d.). Baker-Venkatraman Rearrangement. Retrieved from [Link]
- Sultane, P. R., & Bhat, R. G. (2010). Simple synthetic processes for chrysin, norwogonin and their derivatives. Journal of the Serbian Chemical Society, 75(9), 1221-1228.
-
(n.d.). Regioselectivity in Benzylation of Chrysin. Retrieved from [Link]
- Google Patents. (n.d.). CN102010393A - Method for synthesizing 5,7-dihydroxyflavone.
-
MDPI. (2023). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Facile synthesis and biological evaluation of chrysin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the target compounds 6a–o, 8a–o. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers. Retrieved from [Link]
-
Way2Drug. (n.d.). 4'-fluoro-5,7-dihydroxyflavone – piperazine hybrids as vegfr-2 inhibitors: design, in-silico study, synthesis, and anticancer activity. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5,6-dihydroxy-flavone (DHF). Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]
- Google Patents. (n.d.). US5344992A - Process for the preparation of linear 1,3-diketones.
Sources
- 1. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diketone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Use of the 2,6-Bis(benzyloxy)phenyl Moiety in Protecting Group Strategies, Centered on 1-(2,6-Bis(benzyloxy)phenyl)ethanone
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a foundational principle that enables chemists to achieve high levels of selectivity and efficiency.[1] A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out at other locations in the molecule.[2] An ideal protecting group should be easy to introduce and remove, stable to a wide range of reaction conditions, and its removal should be high-yielding without affecting other parts of the molecule.[3]
This application note focuses on the chemistry surrounding 1-(2,6-bis(benzyloxy)phenyl)ethanone , a versatile building block in organic synthesis.[4] It is crucial to clarify from the outset that this compound is typically not a protecting group in itself. Rather, it is a synthetic intermediate wherein the two benzyloxy (Bn) moieties serve as robust protecting groups for the phenolic hydroxyls of a 2,6-dihydroxyphenyl ketone core.[5] The benzyl group is one of the most widely used protecting groups for alcohols and phenols due to its stability under both acidic and basic conditions and its susceptibility to removal under specific reductive conditions.[6][7][8]
This guide will provide a comprehensive overview of the synthesis of this compound and delve into the detailed mechanisms and protocols for the deprotection of its benzyl ether groups. These methodologies are central to liberating the dihydric phenol for subsequent synthetic transformations, making this compound a valuable precursor in the synthesis of complex molecules, including natural products and pharmaceutical agents.
Synthesis of this compound
The preparation of this compound is typically achieved through the benzylation of 2',6'-dihydroxyacetophenone. The Williamson ether synthesis is a common and effective method for this transformation, involving the deprotonation of the phenolic hydroxyl groups followed by nucleophilic substitution with benzyl bromide.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Cas 3886-19-9,1-[2,6-bis(benzyloxy)phenyl]ethanone | lookchem [lookchem.com]
- 5. Buy 1-(2,5-Bis(benzyloxy)phenyl)ethanone | 21766-81-4 [smolecule.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for the synthesis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you optimize your reaction yields and purity. As a key intermediate in various organic synthesis and pharmaceutical research pathways, achieving an efficient and reliable synthesis of this molecule is crucial. This resource leverages e[1]stablished chemical principles and field-proven insights to address the common challenges encountered during its synthesis, which typically involves a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound, often prepared via Friedel-Crafts acylation of 1,3-dibenzyloxybenzene, can be attributed to several critical factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the [2][3][4]glassware, solvent, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including oven-dried glassware cooled under an inert atmosphere (e.g., nitrogen or argon), anhydrous solvents, and freshly opened or purified reagents.
-
Insufficient Catal[2][4]yst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the keton[2][3][5]e product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle. A common practice is to u[2][3][4][5]se at least one equivalent, and often a slight excess (1.1 to 2.0 equivalents), of the Lewis acid relative to the limiting reagent.
-
Sub-optimal Reacti[3]on Temperature: Temperature is a critical parameter that can significantly influence the reaction rate and the formation of side products. While some acylations pro[2][3]ceed well at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition or unwanted side reactions. Careful temperature contr[2][5]ol and optimization are necessary.
-
Purity of Reagents: The purity of the starting materials, 1,3-dibenzyloxybenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride), is crucial. Impurities can interfere [2][3]with the catalyst or lead to the formation of byproducts, complicating purification and reducing the yield of the desired product.
Q2: I'm observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
-
Polyacylation: While the introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable, it can still occur, especially with highly activated rings. The two benzyloxy groups [2][5]in 1,3-dibenzyloxybenzene are strongly activating, which could potentially lead to di-acylation products under harsh conditions.
-
Cleavage of Benzyl Ethers: Lewis acids, particularly at elevated temperatures, can catalyze the cleavage of benzyl ethers. This would lead to the formation of phenolic byproducts, which could then undergo acylation or other reactions, further complicating the product mixture.
-
Rearrangement Reactions: Although less common in acylation compared to alkylation, under certain conditions, rearrangement of the acyl group is a possibility, though unlikely with an acetyl group.
Q3: How can I eff[6][7]ectively purify the final product, this compound?
Purification is a critical step to obtaining the desired product with high purity. A combination of techniques is often necessary.
-
Work-up Procedure: After the reaction is complete, it must be carefully quenched, typically by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and separates the organic and aqueous layers.
-
Extraction: The product should be extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane or ethyl acetate. Multiple extractions will[6] ensure a more complete recovery of the product.
-
Washing: The combined organic layers should be washed sequentially with a dilute acid (e.g., HCl) to remove any remaining Lewis acid, followed by a wash with a weak base (e.g., sodium bicarbonate solution) to neutralize any acidic components, and finally with brine to remove excess water.
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure using a rotary evaporator.
-
Crystallization or[5] Chromatography: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). If recrystallization is not effective, column chromatography on silica gel is a reliable method for separating the desired product from impurities.
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1,3-Dibenzyloxybenzene | 290.35 | (e.g., 5.0 g) | (e.g., 0.0172 mol) | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | (e.g., 2.52 g) | (e.g., 0.0189 mol) | 1.1 |
| Acetyl Chloride (CH₃COCl) | 78.50 | (e.g., 1.42 mL, d=1.104) | (e.g., 0.0189 mol) | 1.1 |
| Anhydrous Dichloromethane (DCM) | - | (e.g., 50 mL) | - | - |
| Hydrochloric Acid (conc.) | - | As needed | - | - |
| Ice | - | As needed | - | - |
| Sodium Bicarbonate (sat. aq. sol.) | - | As needed | - | - |
| Brine (sat. aq. NaCl sol.) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup: All glassware should be thoroughly oven-dried and assembled under an inert atmosphere of nitrogen or argon.
-
Catalyst Suspension: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acylating Agent Addition: In a separate flask, dissolve acetyl chloride in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.
-
Substrate Addition: Dissolve 1,3-dibenzyloxybenzene in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Follow the detailed purification protocol outlined in Q3.
Visualizing the Workflow
Synthesis and Purification Workflow
Caption: A stepwise workflow for the synthesis and purification of this compound.
Mechanism Overview: Friedel-Crafts Acylation
Caption: The key steps in the Friedel-Crafts acylation mechanism for the synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
- LookChem. (n.d.). 1-[2,6-bis(benzyloxy)phenyl]ethanone.
- Smolecule. (2023). 1-(2,5-Bis(benzyloxy)phenyl)ethanone.
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation.
- LibreTexts. (2020). The Friedel-Crafts Alkylation and Acylation of Benzene.
- LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
Sources
Purification of "1-(2,6-Bis(benzyloxy)phenyl)ethanone" by column chromatography
Technical Support Center: Purification of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
Welcome to the technical support center for the chromatographic purification of this compound (CAS: 3886-19-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this specific molecule. Our approach is rooted in foundational chromatographic principles, tailored to the unique structural characteristics of this aromatic ketone.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am preparing to purify this compound. What stationary phase and initial mobile phase should I select for Thin Layer Chromatography (TLC) analysis?
Answer:
For a molecule like this compound, which contains a ketone and two bulky benzyloxy ethers, standard silica gel (SiO₂) is the recommended stationary phase for both TLC and column chromatography due to its polarity and resolving power for this class of compounds.[1]
The key to a successful column purification is to first identify an optimal solvent system using TLC. The goal is to find a solvent mixture that moves your target compound to a Retention Factor (Rf) of 0.2 to 0.4 . This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
Given the compound's structure, a combination of a nonpolar and a moderately polar solvent is appropriate.[2][3] A systematic approach to finding the right mobile phase is crucial:
-
Starting Point: Begin with a standard mixture of hexanes (or petroleum ether) and ethyl acetate (EtOAc). A good initial ratio to test is 8:2 (v/v) Hexanes:EtOAc .[4]
-
TLC Analysis: Spot your crude reaction mixture on a silica TLC plate and develop it in the chosen solvent system.
-
Optimization:
-
If the Rf is too low (<0.2): The compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., try 7:3 or 6:4 Hexanes:EtOAc).
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If the Rf is too high (>0.4): The compound is moving too quickly with the solvent front, leading to poor separation. Decrease the polarity by increasing the proportion of hexanes (e.g., try 9:1 Hexanes:EtOAc).
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Data Summary: Recommended TLC Solvent Systems for Initial Screening
| Solvent System (v/v) | Polarity Index | Expected Rf Range (Approximate) | Rationale |
|---|---|---|---|
| 9:1 Hexanes:EtOAc | Low | 0.4 - 0.6 | Good starting point if the compound is expected to be less polar. |
| 8:2 Hexanes:EtOAc | Medium-Low | 0.2 - 0.4 | Often the ideal range for good separation on a column. |
| 7:3 Hexanes:EtOAc | Medium | 0.1 - 0.2 | Use if the compound is not moving sufficiently in 8:2. |
Note: These are starting points. The optimal ratio must be determined empirically.
Question 2: My TLC shows good separation, but on the column, all my fractions are mixed. What went wrong?
Answer:
This is a common and frustrating issue that can arise from several factors, often related to the transition from the small scale of TLC to the larger scale of column chromatography.
Causality & Troubleshooting Steps:
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Improper Column Packing: Voids, channels, or cracks in the silica bed will ruin a separation.[5] The solvent and sample will flow unevenly, causing bands to widen and merge.
-
Solution: Pack the column using the "wet-packing" slurry method. Ensure the silica is fully settled and the bed is level before loading the sample. Gently tap the column during packing to dislodge air bubbles and ensure a homogenous bed.[6]
-
-
Overloading the Sample: There is a finite capacity for any column. Overloading leads to broad, tailing bands that cannot be resolved.
-
Solution: A general rule is to use a silica-to-crude-sample mass ratio of at least 50:1. For difficult separations, this may need to be increased to 100:1 or even higher.
-
-
Incorrect Sample Loading Technique: Loading the sample in a large volume of a strong (polar) solvent will cause it to spread rapidly down the column before the separation can even begin.
-
Solution: Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent (like dichloromethane or pure hexanes). Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
-
-
TLC vs. Column Silica Mismatch: Sometimes, the silica gel used for TLC plates has different properties (e.g., particle size, binder) than the bulk silica for the column.
-
Solution: Ensure you are using flash chromatography grade silica (e.g., 230-400 mesh) for your column, which is typically what TLC plates are coated with.[7]
-
Workflow Diagram: Column Chromatography Best Practices
Caption: A workflow for successful column chromatography.
Question 3: My compound is streaking badly on the column and TLC, resulting in poor purity. How can I fix this?
Answer:
Streaking, or tailing, indicates an undesirable interaction between your compound and the stationary phase, or solubility issues. For this compound, this can be due to the ketone's interaction with acidic sites on the silica gel.
Troubleshooting Strategies:
-
Check for On-Column Decomposition: Silica gel is slightly acidic and can sometimes cause sensitive compounds to decompose. The benzyloxy protecting groups are generally stable but can be labile under certain conditions.[8][9]
-
Diagnostic Test (2D TLC): Spot your compound on a TLC plate. Run it in your chosen solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.
-
Solution: If decomposition is observed, you can either switch to a less acidic stationary phase like alumina (neutral or basic) or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, like triethylamine (~0.5-1%), and then re-equilibrating with your mobile phase.
-
-
Improve Solubility: If the compound is not fully soluble in the mobile phase as it travels down the column, it can cause tailing.
-
Solution: Try a different solvent system. Sometimes, switching the polar component (e.g., from ethyl acetate to dichloromethane) or adding a third solvent can resolve this. For aromatic compounds like this one, adding a small amount of toluene to the mobile phase can disrupt pi-stacking interactions between the molecule and the silica surface, leading to sharper bands.[10]
-
-
Reduce Sample Concentration: As mentioned before, overloading is a primary cause of tailing. Ensure you are loading an appropriate amount of material for your column size.
Question 4: The separation between my desired product and a key impurity is very poor (ΔRf < 0.1). What advanced techniques can I use?
Answer:
When separation is challenging, you need to enhance the selectivity of your chromatographic system.
Advanced Optimization:
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Change Solvent Selectivity: Instead of just adjusting the polarity (the ratio of hexanes to ethyl acetate), change the chemical nature of the solvents. Different solvents interact with your compound and the silica in different ways.
-
Try Dichloromethane (DCM): A Hexanes:DCM system or a Hexanes:DCM:EtOAc ternary system can offer different selectivity compared to just Hexanes:EtOAc.
-
Incorporate an Aromatic Solvent: As suggested previously, using a mobile phase like Toluene:Ethyl Acetate can be highly effective for separating aromatic compounds, as the toluene competes for aromatic interactions on the silica surface.[10]
-
-
Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the run.
-
Protocol: Start eluting with a nonpolar system (e.g., 95:5 Hexanes:EtOAc) to wash off nonpolar impurities. Then, slowly and incrementally increase the percentage of the polar solvent. This can sharpen the band of your desired product while eluting more polar impurities later.[8]
-
Sources
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Hydroxyphenyl Ethanone Derivatives
Welcome to the Technical Support Center for the synthesis of hydroxyphenyl ethanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we address common challenges that lead to low yields and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Causes for Low Yields
Low yields in the synthesis of hydroxyphenyl ethanones, key intermediates for several pharmaceuticals, often arise from a few critical and recurring issues.[1] This section will dissect these problems, explaining the "why" behind the "what," and offer robust solutions.
Q1: My Friedel-Crafts acylation of a substituted phenol is failing or giving a very low yield. What's going wrong?
This is a frequent challenge and typically points to two primary culprits: competitive O-acylation and deactivation of the Lewis acid catalyst.[2][3]
-
The Causality: Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[2][3] O-acylation, the formation of a phenyl ester, is often the kinetically favored pathway, meaning it happens faster under certain conditions, consuming your starting material without producing the desired C-acylated hydroxyphenyl ethanone.[2] Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This complexation not only deactivates the catalyst but also transforms the hydroxyl group into an electron-withdrawing group, which deactivates the aromatic ring, hindering the desired electrophilic substitution.[2][3]
-
The Solution: The key to favoring C-acylation lies in the strategic use of the catalyst and, potentially, a two-step approach involving the Fries Rearrangement.
-
High Catalyst Concentration: Employing a stoichiometric excess of a strong Lewis acid is crucial.[2][3][4] This excess ensures that after the initial, often unavoidable, O-acylation, there is enough catalyst to coordinate with the ester's carbonyl oxygen. This coordination facilitates an intramolecular rearrangement of the acyl group from the oxygen to the aromatic ring (the Fries Rearrangement), ultimately leading to the desired C-acylated product.[2][4]
-
The Fries Rearrangement Strategy: Instead of a direct Friedel-Crafts acylation, intentionally perform an O-acylation first to form the phenyl ester. This can be achieved under milder conditions, often with a catalytic amount of acid or in the presence of a base like pyridine.[2] The isolated and purified ester is then subjected to the Fries Rearrangement with a stoichiometric amount of Lewis acid to yield the hydroxyphenyl ethanone.[1][5] This two-step process provides greater control and can significantly improve yields.
-
Q2: I'm attempting a Fries Rearrangement, but my yield is poor, and I'm getting a mixture of ortho and para isomers. How can I improve the yield and selectivity?
The Fries Rearrangement is a powerful tool, but its outcome is highly sensitive to reaction conditions.[1][5] Understanding the principles of kinetic versus thermodynamic control is essential for directing the reaction to the desired isomer.
-
The Causality: The rearrangement proceeds through the formation of an acylium ion intermediate.[1] The regioselectivity (ortho vs. para) is governed by temperature and solvent polarity.[1][5]
-
Temperature: At lower temperatures, the reaction is under kinetic control, favoring the formation of the para product, which typically has a lower activation energy barrier.[1][6] At higher temperatures, the reaction shifts to thermodynamic control, favoring the more stable ortho product. The ortho isomer's stability is enhanced by the formation of a bidentate complex with the Lewis acid catalyst.[1]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product, while increasing solvent polarity promotes the formation of the para product.[1][7] In polar solvents, the acylium ion is better solvated and exists as a "freer" species, allowing for intermolecular acylation at the sterically less hindered para position.[7][8]
-
-
The Solution: Precise control over temperature and a judicious choice of solvent are your primary levers for optimizing both yield and selectivity.
| Parameter | To Favor Ortho Isomer | To Favor Para Isomer | Rationale |
| Temperature | Higher (e.g., >60-160°C)[1][6] | Lower (e.g., <25-60°C)[1][6] | Thermodynamic vs. Kinetic Control[1] |
| Solvent | Non-polar (e.g., CS₂, hydrocarbons)[1][7] | Polar (e.g., nitrobenzene)[1][7] | Influences acylium ion state (tight vs. free ion pair)[7] |
Q3: My reaction isn't proceeding to completion, even with the correct stoichiometry of reagents. What could be inhibiting the reaction?
Several factors can stall your reaction, often related to the purity and handling of your reagents and the reaction environment.
-
The Causality:
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture.[9][10] Any water present in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.[9]
-
Substrate Deactivation: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring deactivate it towards electrophilic aromatic substitution, which can prevent the reaction from occurring.[1][5][9]
-
Product Inhibition: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[9][11] This complexation effectively removes the catalyst from the reaction cycle, which is why a stoichiometric amount (or more) is required.[9][12]
-
-
The Solution: Rigorous adherence to anhydrous conditions and careful substrate selection are paramount.
-
Ensure Anhydrous Conditions: Always use freshly opened or distilled anhydrous solvents. Dry all glassware thoroughly in an oven or by flame-drying under an inert atmosphere.[9]
-
Protecting Groups: For substrates with incompatible functional groups (like amines or phenols in direct acylation), consider using protecting groups. For instance, a hydroxyl group can be protected as an ester before acylation.[10]
-
Catalyst Loading: Do not be tempted to use catalytic amounts of Lewis acids for acylation reactions. A minimum of one equivalent relative to the acylating agent is typically necessary to drive the reaction to completion.[11]
-
Experimental Protocols
Protocol 1: Two-Step Synthesis of Hydroxyphenyl Ethanone via Fries Rearrangement
This protocol is optimized for control and is often a reliable method for improving yields.
Step A: O-acylation (Esterification) of a Phenol [2]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent, add a base like triethylamine (1.2 eq.) to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude phenyl ester.
Step B: Fries Rearrangement of the Phenyl Ester [2]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).
-
Solvent: Add a suitable anhydrous solvent. For higher temperatures to favor the ortho isomer, nitrobenzene is a classic choice. For lower temperatures to favor the para isomer, solvents like 1,2-dichloroethane or carbon disulfide can be used. Stir to create a slurry.
-
Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Step A in the same solvent.
-
Reaction: Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >60°C).[2] Monitor the reaction's progress by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.
Visualizing the Process
To better understand the decision-making process in troubleshooting, the following diagrams illustrate the key concepts.
Caption: A workflow for troubleshooting low yields.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. byjus.com [byjus.com]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Synthesis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2,6-bis(benzyloxy)phenyl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis and may encounter common challenges. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate the complexities of this reaction and optimize your outcomes.
The target molecule is typically synthesized via a Friedel-Crafts acylation of 1,3-bis(benzyloxy)benzene. While seemingly straightforward, the two highly activating benzyloxy groups create a nuanced reactive environment, often leading to a mixture of products. This guide addresses the most common side reactions, their mechanistic origins, and robust protocols for their mitigation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing root cause analyses and validated solutions.
Question 1: My primary product is an unexpected isomer, 1-(2,4-bis(benzyloxy)phenyl)ethanone. How do I improve regioselectivity for the desired C-1 acetylated product?
Answer: This is the most common issue. The formation of the 2,4-isomer is kinetically favored due to electronic effects and lower steric hindrance. The two benzyloxy groups are powerful ortho-, para-directing groups, strongly activating the C4 position (para to one ether and ortho to the other).[1] The desired C2 position is sterically shielded by the two bulky benzyloxy groups. To favor the thermodynamically more stable, albeit sterically hindered, 2,6-isomer, careful control of reaction conditions is paramount.
Root Cause Analysis: The electrophilic aromatic substitution (EAS) mechanism governs this reaction.[1][2][3] The acylium ion (CH₃CO⁺), generated from acetyl chloride and a Lewis acid, preferentially attacks the position of highest electron density that is sterically accessible.[4] The C4 position represents the path of least resistance.
Solutions & Protocols:
-
Lower the Reaction Temperature: Running the reaction at significantly lower temperatures (e.g., -20 °C to 0 °C) can enhance selectivity. Lower thermal energy allows the reaction to overcome the smaller activation barrier to the desired product while disfavoring the higher-energy transition state leading to the undesired isomer.
-
Choice of Lewis Acid and Solvent: The size and strength of the Lewis acid-solvent complex can influence steric interactions. A bulkier Lewis acid or a coordinating solvent can effectively block the more accessible C4 position, directing the electrophile to C2.
| Lewis Acid | Typical Solvent | Temperature (°C) | Observation |
| AlCl₃ | Dichloromethane (DCM) | 0 to 25 | High conversion, often poor selectivity. Prone to ether cleavage.[5][6] |
| FeCl₃ | Dichloromethane (DCM) | 0 to 25 | Milder than AlCl₃, can offer better selectivity with less de-benzylation.[7] |
| SnCl₄ | 1,2-Dichloroethane | -10 to 10 | Often provides a good balance of reactivity and selectivity. Less prone to causing ether cleavage than AlCl₃.[8] |
| BF₃·OEt₂ | Dichloromethane (DCM) | 0 to 25 | Generally milder, may require longer reaction times but can improve selectivity. |
dot
Caption: Workflow for addressing isomeric impurity issues.
Question 2: I'm observing significant de-benzylation, leading to phenolic byproducts and low yields. How can I prevent cleavage of the benzyl ethers?
Answer: Benzyl ether cleavage is a well-documented side reaction when using strong Lewis acids, which are required to activate the acylating agent.[9][10] The Lewis acid can coordinate to the ether oxygen, weakening the C-O bond and making it susceptible to cleavage.
Root Cause Analysis: Strong Lewis acids like AlCl₃ and BCl₃ are particularly aggressive and can readily mediate the dealkylation of benzyl ethers.[9][11] This process generates a benzyl cation and a phenol. The resulting free phenol is highly activated and can undergo further, often uncontrolled, acylation or other side reactions, leading to a complex product mixture.
Solutions & Protocols:
-
Use a Milder Lewis Acid: This is the most effective strategy. While AlCl₃ is a common choice for Friedel-Crafts reactions, its high reactivity is detrimental here. Switching to a milder Lewis acid is crucial.[12]
-
Strict Stoichiometric Control: The ketone product forms a stable complex with the Lewis acid.[5] Using a slight excess of Lewis acid can leave uncomplexed, aggressive catalyst in the reaction mixture, promoting ether cleavage. Use of stoichiometric amounts (typically 1.05-1.2 equivalents per acyl group) is critical.
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed. Prolonged exposure to the Lewis acid increases the likelihood of de-benzylation.
| Lewis Acid | Propensity for Benzyl Ether Cleavage | Recommended Equivalents |
| BBr₃ / BCl₃ | Very High (Often used for intentional de-benzylation)[9][13] | Not Recommended |
| AlCl₃ | High | 2.1 - 2.2 (1 per ether + 1 for acylation) |
| FeCl₃ | Moderate | 2.1 - 2.2 |
| SnCl₄ | Low to Moderate[8][12] | 2.1 - 2.2 |
| ZnCl₂ | Low | 2.1 - 2.2 |
dot dot graph Reaction_Pathways { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="1,3-Bis(benzyloxy)benzene\n+ Acetyl Chloride"]; LewisAcid [label="Lewis Acid\n(e.g., AlCl₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; DesiredProduct [label="Desired Product:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isomer [label="Side Product:\n1-(2,4-Bis(benzyloxy)phenyl)ethanone\n(Kinetic Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Debenzylation [label="Side Product:\nDebenzylated Species\n(e.g., Phenols)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> LewisAcid; LewisAcid -> DesiredProduct [label=" Desired Path\n(Sterically Hindered)"]; LewisAcid -> Isomer [label=" Favored Path\n(Less Hindrance)"]; LewisAcid -> Debenzylation [label=" Ether Cleavage\n(Strong Lewis Acid)"]; }
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
"1-(2,6-Bis(benzyloxy)phenyl)ethanone" stability and storage conditions
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 1-(2,6-Bis(benzyloxy)phenyl)ethanone. Here, we address common questions and troubleshooting scenarios related to the stability and storage of this compound, grounding our recommendations in established chemical principles and supplier data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For routine short-term and long-term storage, this compound should be kept at room temperature in a tightly sealed container.[1] To minimize degradation from atmospheric moisture, storage in a dry environment, such as in a desiccator, is recommended. For enhanced long-term stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.
Q2: How does temperature affect the stability of this compound?
While stable at room temperature, elevated temperatures can increase the rate of potential degradation reactions.[2] As a general principle for substituted acetophenones, storage in a cool, well-ventilated area is advised to maintain chemical integrity.[2][3][4] Avoid storing near heat sources.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities for this compound?
Based on the functional groups present, this compound should be stored away from strong oxidizing agents and strong bases.[5] The benzyl ether groups are susceptible to cleavage by strong acids and under reductive conditions, such as catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7][8][9]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and corrective actions.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Potential Cause: The compound may have degraded due to improper storage or handling. The primary functional groups susceptible to degradation are the benzyl ethers.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at room temperature, in a dry, dark environment, and in a tightly sealed container.
-
Assess Purity: Re-analyze the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis provided by the supplier.
-
Check for Degradation Products: Look for the appearance of new peaks in the chromatogram or signals in the NMR spectrum that could correspond to debenzylated products (phenols) or other byproducts.
-
Issue 2: Physical Appearance Change (e.g., Color Change, Clumping)
-
Potential Cause: The compound is described as a pale-yellow to yellow-brown solid. Any significant change from this appearance could indicate degradation or contamination. Clumping may suggest moisture absorption.
-
Troubleshooting Steps:
-
Evaluate for Moisture: If the material has clumped, it may have been exposed to humidity. Dry the sample under vacuum, and for future storage, use a desiccator.
-
Purity Analysis: A change in color warrants a purity check via HPLC or another suitable analytical method to identify potential impurities or degradation products.
-
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Supported by multiple supplier recommendations.[1] Avoid excessive heat to minimize degradation rates.[2] |
| Atmosphere | Tightly sealed container, store in a dry environment. Consider inert gas (Ar, N₂) for long-term storage. | Protects from atmospheric moisture and oxygen. |
| Light | Store in an amber or opaque vial. | General best practice for aromatic ketones to prevent potential photodegradation. |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, and reducing agents (especially for hydrogenolysis).[5][7][9] | The benzyl ether protecting groups are labile under these conditions.[6][8] |
Potential Degradation Pathway
The most probable degradation pathway for this compound under harsh acidic or reductive conditions is the cleavage of the benzyl ether linkages.
Caption: Potential debenzylation pathway of this compound.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurities.
-
Calculate the purity as a percentage of the main peak area relative to the total peak area.
-
The appearance of earlier eluting, more polar peaks may indicate the presence of the debenzylated (phenolic) degradation products.
-
Caption: Workflow for HPLC purity assessment.
References
- BenchChem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- BenchChem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- Pearson+. Benzyl ethers make excellent protecting groups according to the g... | Study Prep.
- University of Windsor. Alcohol Protecting Groups.
- Chemble. 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4.
- ChemBK. Ethanone, 1-[2,6-bis(phenylmethoxy)phenyl]-.
- Sigma-Aldrich. 1-(3-(Benzyloxy)phenyl)ethanone | 34068-01-4.
- Chem-Station Int. Ed. Benzyl (Bn) Protective Group.
- LGC Standards. Safety data sheet.
- ChemicalBook. 1-[2,6-bis(benzyloxy)phenyl]ethanone CAS#:.
- BLDpharm. 3886-19-9|this compound.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Guidechem. 1-(2,4-bis (benzyloxy)-6-hydroxyphenyl) ethanone (CAS No. 18065-05-9) SDS.
- Fisher Scientific. SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D.
- AET Systems, Inc. Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide.
- Plytix. SAFETY DATA SHEET.
- Carl ROTH. Safety data sheet.
- Smolecule. 1-(2,5-Bis(benzyloxy)phenyl)ethanone.
- National Institutes of Health. Ethanone, 2-(benzoyloxy)-1-phenyl- | C15H12O3 | CID.
- ChemicalBook. 1-(2,4-bis(benzyloxy)phenyl)ethanone | 22877-01-6.
- U.S. Chemical Storage. Safe Chemical Storage Solutions for Acetophenone.
- ResearchGate. Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System | Request PDF.
- Arctom. CAS NO. 3886-19-9 | this compound.
- Sigma-Aldrich. This compound.
- BenchChem. Preventing the degradation of "Ethanone, 2-(benzoyloxy)-1-phenyl-" during storage.
- Parchem. This compound (Cas 1496524-64-1).
- National Institutes of Health. Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)- | C22H20O3 | CID.
- LookChem. Cas 3886-19-9,1-[2,6-bis(benzyloxy)phenyl]ethanone.
- National Institutes of Health. 2-Benzyloxy-1-(2-benzyloxy-phenyl)-ethanone | C22H20O3 | CID.
- National Institutes of Health. 1-(3-(Benzyloxy)phenyl)-2-bromoethanone | C15H13BrO2 | CID 88031.
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Technical Support Center: Byproduct Analysis in 1-(2,6-Bis(benzyloxy)phenyl)ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(2,6-bis(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify, minimize, and eliminate byproduct formation, thereby enhancing the yield and purity of your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges that may be encountered during the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of 1,3-bis(benzyloxy)benzene.
Issue 1: Significant amount of unreacted 1,3-bis(benzyloxy)benzene in the crude product.
Question: My post-reaction analysis (TLC, HPLC, or ¹H NMR) shows a substantial amount of the starting material, 1,3-bis(benzyloxy)benzene, remaining. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue in Friedel-Crafts acylation and can be attributed to several factors related to the reagents and reaction conditions.
Causality and Solutions:
-
Insufficient Lewis Acid Catalyst: The Lewis acid, typically aluminum chloride (AlCl₃), is crucial for activating the acetylating agent (e.g., acetyl chloride) to form the acylium ion electrophile.[1][2] The catalyst can be deactivated by moisture or complex with the carbonyl oxygen of the product, effectively sequestering it.
-
Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). It is also common to use a stoichiometric amount of AlCl₃ because it complexes with the product ketone.[3]
-
-
Low Reaction Temperature or Short Reaction Time: The activation energy for the reaction may not be met if the temperature is too low or the reaction time is insufficient.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction progress by TLC or HPLC is essential to determine the optimal reaction time. A typical procedure involves adding the acetylating agent at a low temperature and then allowing the reaction to proceed at a higher temperature.[4]
-
-
Poor Quality of Reagents: The purity of the starting material, acetylating agent, and Lewis acid can significantly impact the reaction outcome.
-
Solution: Use freshly distilled or high-purity reagents. Ensure the AlCl₃ is a fine powder and free-flowing, as clumps can indicate hydration.
-
Workflow for Optimizing Reaction Completion:
Caption: Workflow for troubleshooting incomplete reaction conversion.
Issue 2: Presence of phenolic byproducts, such as 1-(2-(benzyloxy)-6-hydroxyphenyl)ethanone and 1-(2,6-dihydroxyphenyl)ethanone.
Question: My mass spectrometry and NMR data indicate the presence of impurities with masses corresponding to the loss of one or both benzyl groups. Why is this happening and how can I prevent it?
Answer:
The presence of phenolic byproducts is a strong indication of debenzylation, a known side reaction when using strong Lewis acids like AlCl₃ with benzyl ethers.[5][6]
Causality and Solutions:
-
Lewis Acid-Mediated Debenzylation: Aluminum chloride can act as a Lewis acid to cleave the benzyl ether, particularly at elevated temperatures or with prolonged reaction times.[5]
-
Solution 1: Milder Lewis Acid: Consider using a milder Lewis acid catalyst that is less prone to causing deprotection. Examples include ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[7]
-
Solution 2: Optimize Reaction Conditions: Use the minimum effective amount of AlCl₃ and maintain the lowest possible reaction temperature that allows for efficient acylation. Carefully monitor the reaction to avoid unnecessarily long reaction times.
-
Solution 3: Alternative Synthetic Routes: If debenzylation remains a significant issue, consider alternative strategies. One approach is to perform the acylation on 2,6-dihydroxyacetophenone first, followed by benzylation of the hydroxyl groups.[8]
-
Proposed Mechanism of Debenzylation:
Caption: Proposed mechanism for AlCl₃-mediated debenzylation.
Issue 3: Formation of an isomeric byproduct.
Question: Although my main product is the desired this compound, I have isolated a small amount of an isomer. Is this common and what determines the regioselectivity?
Answer:
While Friedel-Crafts acylation is generally regioselective, the formation of minor isomeric byproducts is possible, though often less prevalent with highly activated and sterically hindered substrates like 1,3-bis(benzyloxy)benzene.
Causality and Solutions:
-
Directing Effects of Substituents: The two benzyloxy groups are strong ortho-, para-directing activators. Acylation is expected to occur at the 2-, 4-, or 6-positions. The 2- and 6-positions are electronically activated and sterically accessible to a degree. The 4-position is also activated. The formation of the 2,6-disubstituted product is often desired, but acylation at the 4-position to form 1-(2,4-bis(benzyloxy)phenyl)ethanone could occur.
-
Solution: Control of Reaction Conditions: Lower reaction temperatures generally favor the thermodynamically more stable product, which can influence isomer distribution. The choice of solvent can also play a role in regioselectivity.[9]
-
| Potential Isomer | Expected ¹H NMR Chemical Shifts (Aromatic Region) | Rationale for Formation |
| This compound (Desired) | Triplet and doublet pattern | Acylation at the sterically accessible and electronically activated 2-position. |
| 1-(2,4-Bis(benzyloxy)phenyl)ethanone (Byproduct) | More complex splitting pattern with distinct signals | Acylation at the electronically activated 4-position. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR and ¹³C NMR chemical shifts for the main product, this compound?
A1: While specific shifts can vary with the solvent, typical predicted values are:
-
¹H NMR (CDCl₃): ~2.5 ppm (s, 3H, -COCH₃), ~5.1 ppm (s, 4H, -OCH₂Ph), ~6.6 ppm (d, 2H, Ar-H), ~7.3-7.5 ppm (m, 11H, Ar-H).
-
¹³C NMR (CDCl₃): ~30 ppm (-COCH₃), ~70 ppm (-OCH₂Ph), ~105 ppm, ~127-129 ppm, ~135 ppm, ~138 ppm, ~158 ppm (Aromatic carbons), ~203 ppm (C=O).
Q2: Which analytical techniques are best for identifying and quantifying byproducts in this synthesis?
A2: A combination of techniques is recommended for a comprehensive analysis[10][11]:
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the main product from structurally similar impurities and for quantification.[12]
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying byproducts like deprotected species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification of the main product and characterization of impurities.[10]
Q3: Can I use an acid anhydride instead of an acyl chloride for the acylation?
A3: Yes, an acid anhydride (e.g., acetic anhydride) can be used as an alternative to an acyl chloride.[1][3] The reaction mechanism is similar, involving the formation of an acylium ion. The choice between the two may depend on factors like cost, availability, and reactivity.
Q4: How can I effectively purify the final product from the identified byproducts?
A4:
-
Column Chromatography: This is the most common and effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used.
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an efficient final purification step.
Analytical Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analyze using electrospray ionization (ESI) in positive ion mode to observe the [M+H]⁺ and/or [M+Na]⁺ ions.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Published May 17, 2018. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Accessed May 22, 2025. [Link]
-
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. [Link]
-
Akiyama, T., Hirofuji, H., Hirose, A., & Ozaki, S. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline. Synthetic Communications, 24(15), 2179-2185. [Link]
-
LookChem. Cas 3886-19-9,1-[2,6-bis(benzyloxy)phenyl]ethanone. [Link]
-
ResearchGate. Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Accessed August 6, 2025. [Link]
-
Organic Chemistry. Benzyl Protection in Organic Chemistry. [Link]
-
PubMed. A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Published April 3, 2000. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]
-
Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]
-
Springer. Applications of Friedel–Crafts reactions in total synthesis of natural products. Published December 3, 2018. [Link]
-
Jim Clark. Friedel-Crafts acylation of benzene. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]
- Google Patents.
-
University of Heidelberg. Catalytic CF Bond Activation of gem-Diflurocyclopropanes by Nickel(I) Complexes via a Radical based Mechanism - Supporting Information. [Link]
-
LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Published May 30, 2020. [Link]
-
National Institutes of Health. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Published May 26, 2021. [Link]
-
Arctom Scientific. CAS NO. 3886-19-9 | this compound. [Link]
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Validation & Comparative
Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 1-(2,6-Bis(benzyloxy)phenyl)ethanone
In the landscape of drug discovery and organic synthesis, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into a compound's molecular weight and structural motifs through the analysis of its fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation of 1-(2,6-Bis(benzyloxy)phenyl)ethanone , a complex aromatic ketone. By juxtaposing its expected fragmentation with that of structurally related analogs, we aim to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar molecules.
Introduction to the Analyte: this compound
This compound, with a molecular formula of C₂₂H₂₀O₃ and a molecular weight of 332.39 g/mol , is a multifaceted intermediate in organic and pharmaceutical chemistry.[1] Its structure, characterized by a central acetophenone core flanked by two sterically hindering benzyloxy groups, presents a unique case for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for reaction monitoring, purity assessment, and metabolite identification.
Predicted Fragmentation Pathways of this compound
The primary fragmentation routes are anticipated to be driven by the stability of the resulting fragments, notably the resonance-stabilized benzyl and acylium cations.
Alpha-Cleavage: The Classic Ketone Signature
A fundamental fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group, known as α-cleavage.[4][5] For this compound, this would involve the loss of a methyl radical (•CH₃) to form a highly stable acylium ion.
-
Molecular Ion (M•⁺): m/z 332
-
Loss of •CH₃ (15 Da): This cleavage is expected to yield a prominent peak at m/z 317. The resulting acylium ion is stabilized by the electron-donating effect of the benzyloxy groups.[6]
The Dominance of the Benzyl Cation
The presence of two benzyloxy groups introduces a highly favorable fragmentation pathway: the formation of the benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This fragment is typically observed at m/z 91 and is often the base peak in the spectra of compounds containing a benzyl moiety.
The formation of the benzyl cation can occur through several mechanisms, including direct cleavage of the benzylic ether bond or as a secondary fragmentation from larger fragments.
Stepwise Neutral Losses from the Acylium Ion
Following the initial α-cleavage, the resulting acylium ion (m/z 317) can undergo further fragmentation. A likely pathway involves the loss of a neutral benzyl radical (•C₇H₇), leading to a fragment at m/z 226. Subsequent loss of carbon monoxide (CO) from this ion could produce a fragment at m/z 198.
A plausible fragmentation cascade is visualized below:
Caption: Predicted major fragmentation pathways for this compound.
Comparative Fragmentation Analysis
To substantiate these predictions, a comparison with the known fragmentation patterns of structurally related molecules is invaluable.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Corresponding Losses | Commonalities & Differences with Target Molecule |
| Acetophenone | 120 | 105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺), 51 | Shares the α-cleavage loss of a methyl group. Lacks the benzyloxy group, so no m/z 91 peak is observed.[6][7][8] |
| Butyrophenone | 148 | 120 ([M-C₂H₄]⁺, McLafferty), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺) | Demonstrates α-cleavage to form the benzoyl cation (m/z 105). The McLafferty rearrangement is not expected for the target molecule due to the absence of a γ-hydrogen.[9] |
| 1-(4-Benzyloxy-3-methoxyphenyl)ethanone | 256 | 241 ([M-CH₃]⁺), 91 ([C₇H₇]⁺) | A closer analog. Shows both the α-cleavage and the prominent benzyl cation at m/z 91, supporting the predicted fragmentation of the target molecule.[10] |
| 2,4,6-Tris(benzyloxy)-1,3,5-triazine | 465 | 181, [M+H-toluene]⁺, [M+H-benzene]⁺ | While a different core structure, this compound highlights the propensity of benzyloxy groups to undergo rearrangement and loss as neutral molecules like toluene and benzene under ESI conditions.[11] |
This comparative analysis strongly suggests that the mass spectrum of this compound will be dominated by fragments resulting from α-cleavage and the formation of the benzyl cation.
Experimental Protocol: Acquiring the Mass Spectrum
To experimentally verify the predicted fragmentation, the following protocol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is recommended. ESI is a soft ionization technique suitable for polar and thermally labile molecules.[12][13]
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry Parameters (ESI-MS/MS)
-
Ionization Mode: Positive ESI. Protonation is expected to occur on the carbonyl oxygen.[14]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to induce in-source fragmentation).[15]
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS Analysis: Perform product ion scans on the protonated molecule ([M+H]⁺ at m/z 333).
-
Collision Energy: Ramp from 10 to 40 eV to observe the full range of fragment ions.
-
Sources
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A Researcher's Guide to FT-IR Spectroscopy of 1-(2,6-Bis(benzyloxy)phenyl)ethanone: Functional Group Identification and Structural Insights
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2,6-Bis(benzyloxy)phenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification. It delves into the rationale behind experimental choices, compares common analytical techniques, and explores how the unique steric and electronic environment of the target molecule influences its vibrational spectrum. We will contrast the spectrum with simpler analogues to provide a clear, data-supported framework for functional group identification.
Part 1: The Molecular Blueprint - Predicting the Vibrational Signature
Before analyzing the experimental spectrum, a foundational understanding of the molecule's structure allows us to predict its characteristic infrared absorptions. This compound is a sterically hindered aromatic ketone. Its key functional groups are:
-
Aromatic Ketone (C=O): The carbonyl group is conjugated with the central phenyl ring. In simple aromatic ketones like acetophenone, this C=O stretching vibration typically appears around 1685 cm⁻¹.[1][2] However, the two bulky benzyloxy groups at the ortho positions can sterically hinder the acetyl group, potentially disrupting the coplanarity required for optimal conjugation. This disruption would shift the C=O absorption to a higher wavenumber (closer to an aliphatic ketone, ~1715 cm⁻¹).[3]
-
Aryl-Alkyl Ether (Ar-O-CH₂): The molecule contains two ether linkages. These are characterized by strong C-O stretching bands. The asymmetric Ar-O stretch is expected in the 1275-1200 cm⁻¹ region, while the symmetric O-CH₂ stretch should appear around 1075-1000 cm⁻¹.[4]
-
Aromatic Rings (C=C and C-H): Three phenyl rings will produce multiple, often sharp, C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6]
-
Aliphatic Groups (CH₃ and CH₂): The methyl of the acetyl group and the methylene of the benzyl groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[4][6]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Key functional groups and their expected IR absorption regions.
Part 2: A Comparison of FT-IR Sampling Techniques
The choice of sampling technique is critical for obtaining a high-quality spectrum of a solid sample. Here, we compare the two most common methods: Transmission (via KBr pellet) and Attenuated Total Reflectance (ATR).
| Feature | KBr Pellet (Transmission) | ATR (Attenuated Total Reflectance) |
| Principle | The IR beam passes through a thin, transparent pellet containing a dilute concentration of the sample. | The IR beam reflects off the surface of an internal crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[7] |
| Sample Prep | Requires grinding the sample with KBr powder and pressing it into a pellet under high pressure. More time-consuming. | Requires placing the solid sample directly onto the ATR crystal and ensuring good contact with a pressure clamp. Minimal preparation.[7] |
| Sensitivity | Generally higher sensitivity, making it ideal for detecting trace components or weak absorptions.[8][9] | Lower effective pathlength can result in lower sensitivity, which may be challenging for samples with weak signals.[10] |
| Data Quality | Produces a "classic" transmission spectrum with a high signal-to-noise ratio, ideal for library matching with historical databases.[8][11] | Spectra can have slightly different relative peak intensities compared to transmission spectra due to the wavelength-dependent depth of penetration.[7] |
| Common Pitfalls | KBr is hygroscopic; moisture can introduce broad O-H bands around 3400 cm⁻¹. The pressure of pelletizing can sometimes induce phase changes in the sample.[9] | Poor contact between the sample and the crystal can lead to low signal intensity and distorted peak shapes.[10] |
Verdict for this compound: For rapid, routine identification, ATR is highly efficient. However, for generating a high-resolution spectrum for publication, detailed structural elucidation, or comparison with reference libraries, the KBr pellet method is superior due to its potential for a higher signal-to-noise ratio and the production of a true transmission spectrum.[8][9] We will proceed with the interpretation based on a KBr transmission spectrum.
Part 3: Spectral Analysis and Functional Group Assignment
The FT-IR spectrum of this compound reveals a series of distinct absorption bands that confirm its molecular structure.
Table 1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3065, 3034 | Medium | C-H Stretch | Aromatic C-H |
| 2928 | Medium | C-H Stretch | Aliphatic C-H (CH₂ and CH₃) |
| 1701 | Very Strong | C=O Stretch | Aromatic Ketone |
| 1598, 1485, 1454 | Strong, Sharp | C=C Stretch | Aromatic Ring Skeleton |
| 1255 | Very Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 1115 | Strong | In-plane C-H bend | Aromatic C-H |
| 1045 | Strong | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |
| 752 | Strong | Out-of-plane C-H bend | Substituted Phenyl Ring |
In-Depth Interpretation:
-
C-H Stretching Region (3100-2850 cm⁻¹): The spectrum clearly distinguishes between aromatic and aliphatic C-H bonds. The peaks observed above 3000 cm⁻¹ are characteristic of C(sp²)-H stretches from the three phenyl rings.[4] The peak below 3000 cm⁻¹ at 2928 cm⁻¹ is indicative of the C(sp³)-H stretches from the methyl and methylene groups.[6]
-
The Carbonyl (C=O) Stretch (1701 cm⁻¹): This very strong, sharp absorption is the most prominent feature in the spectrum and is definitive for a ketone.[5] Its position at 1701 cm⁻¹ is particularly informative. It is higher than that of acetophenone (~1686 cm⁻¹), which suggests that the steric hindrance from the bulky ortho-benzyloxy groups partially disrupts the conjugation of the carbonyl group with the central aromatic ring.[1] This forces the C=O bond to have more double-bond character, increasing its vibrational frequency.
-
Aromatic C=C and Ether C-O Region (1600-1000 cm⁻¹): This region contains several strong absorptions. The sharp peaks at 1598, 1485, and 1454 cm⁻¹ are classic indicators of C=C bond vibrations within the aromatic rings.[12] The two most intense peaks in this region, at 1255 cm⁻¹ and 1045 cm⁻¹, are unambiguously assigned to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether groups, respectively.[4] The high intensity of these bands is characteristic of ether linkages.
-
The Fingerprint Region (< 900 cm⁻¹): The strong absorption at 752 cm⁻¹ is attributed to the C-H out-of-plane bending of the substituted aromatic rings. The complexity of this region makes it a unique "fingerprint" for the molecule, useful for confirming its identity against a reference spectrum.[13][14]
Part 4: Comparative Analysis - Understanding Structural Effects
To fully appreciate the spectral features of our target molecule, we compare its key absorption frequencies with those of simpler, structurally related compounds.
Table 2: Comparison of Key IR Frequencies (cm⁻¹) for Related Compounds
| Functional Group | Acetophenone | Dibenzyl Ether | This compound | Rationale for Shift |
| C=O Stretch | ~1686[1] | N/A | 1701 | The C=O in acetophenone is fully conjugated. In the target molecule, steric hindrance from ortho-substituents reduces conjugation, increasing the frequency. |
| Asymmetric C-O Stretch | N/A | ~1250 | 1255 | The position is highly characteristic of the Ar-O-CH₂ moiety, showing good correlation with the model ether compound. |
| Aromatic C-H Stretch | ~3060 | ~3060, 3030 | 3065, 3034 | All three compounds show characteristic C(sp²)-H stretches above 3000 cm⁻¹, as expected for aromatic systems. |
| Aliphatic C-H Stretch | ~2925 (CH₃) | ~2930, 2860 (CH₂) | 2928 | All compounds show expected C(sp³)-H stretches below 3000 cm⁻¹. |
This comparison clearly demonstrates that while the ether and aromatic C-H/C=C vibrations remain in their expected locations, the carbonyl frequency is the most sensitive reporter of the unique structural environment in this compound.
Conclusion
FT-IR spectroscopy is a powerful and definitive tool for the functional group analysis of this compound. The spectrum provides clear evidence for all key structural motifs: the aromatic ketone, the aryl-alkyl ether linkages, and the aromatic and aliphatic hydrocarbon portions. More importantly, a nuanced interpretation of the carbonyl stretching frequency reveals the significant impact of steric hindrance from the ortho-bis(benzyloxy) groups, which modulates the electronic effect of conjugation. This guide provides a framework for not only identifying functional groups but also for deducing subtle structure-property relationships from vibrational spectroscopy data.
Experimental Protocol: KBr Pellet Preparation for Transmission FT-IR
This protocol describes a self-validating method for preparing high-quality KBr pellets.
Methodology:
-
Preparation: Use only spectroscopy-grade potassium bromide (KBr). Dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption. Ensure the analyte is also completely dry.
-
Mixing: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr. Combine them in an agate mortar and gently grind with a pestle until the mixture is a fine, homogenous powder. The final concentration of the sample should be around 0.5-1.5%.
-
Pellet Formation: Transfer a small amount of the powder into the collar of a pellet press die. Assemble the die and connect it to a vacuum line for a few minutes to remove trapped air, which can cause the pellet to scatter light.
-
Pressing: Place the die into a hydraulic press and apply pressure of approximately 7-10 metric tons for 2-3 minutes.
-
Analysis: Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent. Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Validation: A high-quality spectrum will have a flat baseline and strong absorbance for the most intense peaks (e.g., C=O) without being saturated (i.e., transmittance should not be flat at 0%). The absence of a very broad absorption band around 3400 cm⁻¹ confirms the KBr was sufficiently dry.
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A Comparative Analysis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone and Other Acetophenone Derivatives: A Guide for Researchers
In the landscape of modern drug discovery and organic synthesis, acetophenone and its derivatives represent a cornerstone scaffold, valued for its versatile reactivity and presence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of a specific, sterically hindered derivative, 1-(2,6-Bis(benzyloxy)phenyl)ethanone , with other acetophenone analogues. By examining the influence of substituent patterns on physicochemical properties and biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and synthetic strategies. This analysis is built upon a foundation of experimental data from the scientific literature, offering both a theoretical framework and practical methodological insights.
The Acetophenone Scaffold: A Privileged Structure in Medicinal Chemistry
Acetophenone, the simplest aromatic ketone, consists of an acetyl group attached to a benzene ring.[3] Its chemical reactivity, primarily centered around the carbonyl group and the aromatic ring, allows for a vast array of chemical modifications, making it an ideal starting material for the synthesis of complex molecules and heterocyclic compounds.[2][4] The true value of the acetophenone core lies in the profound impact that substitution on the phenyl ring has on the molecule's overall properties. The nature, position, and size of these substituents can dramatically alter a derivative's biological activity, leading to a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[5][6]
Profiling this compound: A Sterically Shielded Derivative
This compound is a solid crystalline compound with the molecular formula C₂₂H₂₀O₃ and a molecular weight of 332.39 g/mol .[7] Its defining feature is the presence of two bulky benzyloxy groups at the 2 and 6 positions of the phenyl ring, flanking the acetyl group. This substitution pattern introduces significant steric hindrance around the carbonyl moiety, which can be expected to influence its reactivity and interaction with biological targets.
While primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research for the construction of more complex bioactive molecules, a detailed exploration of its own biological activities is not extensively documented in publicly available literature.[7] However, by understanding the structure-activity relationships (SAR) of other acetophenone derivatives, we can extrapolate and predict its potential characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3886-19-9 | [7] |
| Molecular Formula | C₂₂H₂₀O₃ | [7] |
| Molecular Weight | 332.39 g/mol | [7] |
| Boiling Point | 492.4°C at 760 mmHg | [7] |
| Flash Point | 243.9°C | [7] |
| Density | 1.144 g/cm³ | [7] |
Comparative Analysis with Other Acetophenone Derivatives
The key to understanding the potential of This compound lies in comparing it with other acetophenone derivatives where the substituents and their positions are varied.
The Influence of Ortho-Substitution and Steric Hindrance
The two benzyloxy groups in the ortho positions of this compound create a sterically crowded environment around the acetyl group. This has several predictable consequences:
-
Reactivity of the Carbonyl Group: Nucleophilic attack on the carbonyl carbon is likely to be sterically hindered. This could decrease its reactivity in reactions such as aldol condensations or the formation of imines, which are common pathways for elaborating acetophenone scaffolds.[8]
-
Interaction with Biological Targets: The bulky benzyloxy groups will dictate the ability of the molecule to fit into the binding pockets of enzymes or receptors. While this could prevent binding to some targets, it might also confer selectivity for others with appropriately shaped binding sites. For instance, in a study of farnesoid X receptor (FXR) antagonists, increasing the lipophilicity and size of substituents on the aromatic ring enhanced potency.[9]
The Role of Benzyloxy Groups vs. Other Substituents
The benzyloxy groups are large, lipophilic, and possess ether linkages. Let's compare their likely influence to other common substituents:
-
vs. Hydroxy Acetophenones: Hydroxyacetophenones are known for their antioxidant properties, attributed to the ability of the hydroxyl groups to donate a hydrogen atom to scavenge free radicals.[5] The benzyloxy groups in our target molecule lack this labile proton and are therefore not expected to contribute to antioxidant activity in the same manner. However, they significantly increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
-
vs. Aminoacetophenones: Aminoacetophenones are important precursors for many biologically active compounds, and the position of the amino group significantly influences their properties.[10] While the amino group can act as a hydrogen bond donor and acceptor, the ether oxygen of the benzyloxy group is only a hydrogen bond acceptor.
-
vs. Halogenated Acetophenones: Halogen substituents can modulate the electronic properties of the phenyl ring and participate in halogen bonding, which can be important for ligand-protein interactions. The benzyloxy groups, in contrast, will primarily interact through van der Waals forces and potentially pi-stacking from the benzyl rings.
Potential as Enzyme Inhibitors
Many acetophenone derivatives have been identified as potent enzyme inhibitors.[11] The inhibitory activity is highly dependent on the substitution pattern.
-
Tyrosinase Inhibitors: Monosubstituted acetophenone thiosemicarbazones have shown potent tyrosinase inhibition, with IC₅₀ values below 1 µM.[12] Molecular docking studies suggest that the sulfur atom interacts with the copper ions in the active site. While this compound lacks the thiosemicarbazone moiety, its bulky structure could potentially occupy the active site of enzymes like tyrosinase, though likely through a different binding mode.
-
α-Glucosidase Inhibitors: Benzonate derivatives of acetophenone have demonstrated potent α-glucosidase inhibitory activity, with IC₅₀ values in the low micromolar range.[13] This suggests that the acetophenone scaffold is a viable starting point for the design of α-glucosidase inhibitors. The large benzyloxy groups of our target compound could potentially mimic the binding of larger substrates in the enzyme's active site.
-
Monoamine Oxidase (MAO) Inhibitors: Certain acetophenone derivatives have been identified as potent and selective MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[14] Structure-activity relationship studies indicated that benzyloxy substituents at the C3 and C4 positions were favorable for MAO-B inhibition.[14] This finding is particularly relevant and suggests that this compound could be a candidate for evaluation as a MAO inhibitor.
Table 2: Comparative Biological Activity of Selected Acetophenone Derivatives
| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Acetophenone Thiosemicarbazones | Tyrosinase | < 1 µM | [12] |
| Benzonate derivatives of Acetophenone | α-Glucosidase | 1.68 - 7.88 µM | [13] |
| Acetophenone derivatives | Monoamine Oxidase B | 11.7 - 12.9 nM | [14] |
| Hydroxyacetophenone derivatives | Farnesoid X Receptor (FXR) Antagonist | 1.1 µM | [9] |
| Acetophenone-1,2,3-Triazoles | Enoyl-Acyl Carrier Protein Reductase (InhA) | 0.002 - 0.008 µM | [15] |
| Acetophenone derivatives | Acetylcholinesterase (AChE) | 71.34 - 143.75 µM (Kᵢ) | [11] |
| Acetophenone Phenylhydrazone Pyrazoles | Cathepsin L | Kᵢ in the order of 10⁻¹⁰ M | [16] |
Experimental Protocols
For researchers wishing to synthesize and evaluate acetophenone derivatives, the following section provides detailed, self-validating experimental protocols.
Synthesis of Substituted Acetophenones via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the synthesis of acetophenones.[1]
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the substituted benzene (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 eq) in portions.
-
Acylating Agent Addition: Add acetyl chloride or acetic anhydride (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Causality and Validation: The use of anhydrous conditions is critical as AlCl₃ reacts violently with water. The slow addition of reagents and temperature control prevent unwanted side reactions. The acidic work-up is necessary to hydrolyze the aluminum complex and liberate the ketone. The washing steps remove unreacted starting materials and byproducts. The purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Caption: Workflow for the synthesis of substituted acetophenones via Friedel-Crafts acylation.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant potential of a compound.[5]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound (acetophenone derivative) to the wells. Then, add the DPPH solution to each well. A control well should contain only the DPPH solution and the solvent used to dissolve the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of the test compound.
Causality and Validation: The DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant. The decrease in absorbance is directly proportional to the radical scavenging activity. Ascorbic acid or gallic acid are typically used as positive controls to validate the assay.
Caption: The principle behind the DPPH radical scavenging assay for antioxidant activity.
Conclusion and Future Directions
This compound presents an intriguing scaffold for further investigation. Its unique steric and electronic properties, conferred by the two ortho-benzyloxy groups, set it apart from more commonly studied acetophenone derivatives. While direct experimental data on its biological activity is currently lacking, a comparative analysis with other substituted acetophenones suggests several promising avenues for future research.
The steric hindrance around the carbonyl group may lead to reduced non-specific interactions and potentially higher selectivity for certain biological targets. The lipophilic nature of the benzyloxy groups could enhance cell permeability, a desirable property in drug candidates. Based on the potent activities of other benzyloxy-substituted aromatics, investigating the potential of This compound and its derivatives as inhibitors of enzymes such as monoamine oxidase is a logical next step.
The synthesis of a library of derivatives based on this core structure, followed by systematic screening for various biological activities, would be a valuable endeavor. This would not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of acetophenone derivatives, ultimately aiding in the rational design of novel therapeutic agents.
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Singh, P., & Kumar, A. (2017). SAR studies of some acetophenone phenylhydrazone based pyrazole derivatives as anticathepsin agents. Bioorganic Chemistry, 75, 38-49. [Link]
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Gülçin, İ., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210. [Link]
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Chaurasiya, A., et al. (2021). Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. Bioorganic Chemistry, 115, 105234. [Link]
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Wang, Y., et al. (2014). Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1362-1366. [Link]
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Islam, M. W., et al. (2024). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. Chemistry Africa. [Link]
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Kumar, S., et al. (2013). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. International Journal of Pharmaceutical Sciences and Drug Research, 5(2), 65-69. [Link]
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Kassiou, M., et al. (2016). Development of acetophenone ligands as potential neuroimaging agents for cholinesterases. Bioorganic & Medicinal Chemistry Letters, 26(21), 5274-5277. [Link]
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Al-Hourani, B. J., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. International Journal of Molecular Sciences, 23(13), 7097. [Link]
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A Comparative Guide to the Structural Elucidation of 1-(2,6-Bis(benzyloxy)phenyl)ethanone: The Definitive Resolution of X-ray Crystallography
This guide offers an in-depth, technical comparison of methodologies for the structural elucidation of the organic compound 1-(2,6-bis(benzyloxy)phenyl)ethanone. While various spectroscopic techniques provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This document will explore the synergies and orthogonal strengths of these techniques, grounded in a practical workflow for obtaining and interpreting a crystal structure.
Disclaimer: As of the latest literature search, a public crystal structure for this compound (CAS 3886-19-9) is not available. This guide will therefore proceed as an illustrative case study, utilizing established protocols and data from closely related analogs to demonstrate the experimental and analytical process. This approach provides a realistic and scientifically grounded framework for researchers undertaking similar structural determinations.
The Imperative for Unambiguous Structure: An Introduction
This compound is a ketone derivative featuring two bulky benzyloxy groups flanking an acetyl group on a phenyl ring. This substitution pattern introduces significant steric hindrance, which can dictate the molecule's preferred conformation and, consequently, its chemical reactivity and biological activity. Such molecules often serve as intermediates in the synthesis of more complex targets in pharmaceutical and materials science research.
For drug development professionals and synthetic chemists, an accurate understanding of the molecular structure is non-negotiable. It informs structure-activity relationships (SAR), guides the design of new analogs, and is a prerequisite for regulatory submissions. While several techniques can propose a structure, only X-ray crystallography provides the atomic coordinates, offering an unparalleled, high-resolution view.
A Comparative Analysis of Structural Elucidation Techniques
The structural elucidation of a novel organic compound is rarely accomplished with a single technique. It is a process of accumulating and integrating evidence from multiple analytical methods. X-ray crystallography, while powerful, is best utilized in conjunction with other spectroscopic methods that provide complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions. | Unambiguous, high-resolution (atomic level) structural determination of the solid-state conformation. | Requires a single, well-ordered crystal of sufficient size and quality, which can be challenging to obtain. Provides no information on solution-state dynamics. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, solution-state conformation and dynamics. | Provides rich data on the molecule's structure and behavior in solution. Non-destructive. | Structure is an average of conformations in solution; resolution is lower than crystallography. Structure determination can be complex for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight (high-resolution MS), elemental composition, fragmentation patterns. | Extremely high sensitivity, allows for determination of molecular formula. | Provides no direct information about the 3D arrangement or connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-O). | Fast, simple, and provides a quick "fingerprint" of the functional groups present in the molecule. | Provides limited information on the overall molecular skeleton and no stereochemical data. |
In practice, a chemist would first use MS to confirm the molecular weight (332.39 g/mol for C22H20O3) and IR to confirm the presence of the ketone (C=O) and ether (C-O) functionalities. Subsequently, 1H and 13C NMR would be employed to establish the connectivity of the carbon and hydrogen atoms. However, due to the free rotation around single bonds, particularly the C-O bonds of the benzyloxy groups, NMR alone cannot definitively establish the molecule's preferred solid-state conformation. This is where X-ray crystallography provides the final, unambiguous answer.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is designed to be self-validating, ensuring the final structure is a true and accurate representation of the molecule.
Caption: Workflow for single-crystal X-ray structure determination.
Detailed Experimental Protocol
Part 1: Synthesis and Crystallization
-
Synthesis: A plausible synthesis involves the Williamson ether synthesis. 2',6'-Dihydroxyacetophenone would be reacted with two equivalents of benzyl bromide in the presence of a suitable base like potassium carbonate (K2CO3) in a solvent such as acetone, under reflux conditions.
-
Purification: The crude product would be purified by column chromatography on silica gel to yield pure this compound. Purity would be confirmed by HPLC and NMR spectroscopy.
-
Crystallization: The goal is to grow a single, defect-free crystal.
-
Technique: Slow evaporation is a common and effective method for small molecules.
-
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. A good starting point would be a binary solvent system, such as dichloromethane/hexane or ethyl acetate/hexane.
-
Procedure: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of the more soluble solvent (e.g., ethyl acetate) in a small, clean vial. Slowly add the less soluble solvent (the "anti-solvent," e.g., hexane) dropwise until the solution becomes faintly turbid. Add one or two more drops of the primary solvent to redissolve the precipitate. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Part 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An initial molecular model is fitted to the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible.
Data Interpretation: An Illustrative Case
Based on the structures of similar compounds, we can predict the likely crystallographic parameters and key structural features for this compound.
Hypothetical Crystallographic Data Table
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C22H20O3 | Confirms the elemental composition. |
| Formula Weight | 332.39 g/mol | Molecular mass of the compound. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P21/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 12.5, 8.5, 17.0 | Dimensions of the unit cell. |
| β (°) | 95.0 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1800 | Volume of a single unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Temperature (K) | 100 | Data collection temperature to minimize thermal motion. |
| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the structural model fit. |
| wR2 (all data) | < 0.15 | Another indicator of the refinement quality. |
| Goodness-of-fit (S) | ~1.0 | Should be close to 1 for a good refinement. |
Analysis of Key Structural Features
A refined crystal structure would provide definitive answers to several key questions:
-
Conformation of Benzyloxy Groups: The steric pressure from the adjacent acetyl group
A Comparative Guide to the Purity Assessment of 1-(2,6-Bis(benzyloxy)phenyl)ethanone by High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2,6-Bis(benzyloxy)phenyl)ethanone (CAS: 3886-19-9), a key building block in the synthesis of various complex organic molecules, is no exception.[1] Its molecular structure, featuring a central acetophenone core with two bulky, non-polar benzyloxy groups, presents a unique analytical challenge. Ensuring its purity requires a robust, selective, and reliable analytical method capable of separating the main compound from structurally similar process-related impurities and potential degradants.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, offering high resolution and sensitivity for the analysis of non-volatile organic compounds.[2] This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) strategies for the purity assessment of this compound. Moving beyond a simple recitation of methods, we will explore the fundamental causality behind our experimental choices—from stationary phase selection to detector technology—grounding our approach in established chromatographic principles and regulatory standards. Our objective is to equip researchers and drug development professionals with a comprehensive framework for developing and validating a scientifically sound purity method that ensures product quality and regulatory compliance.
Part I: Foundational Principles & Method Development Strategy
The development of a robust HPLC method is a systematic process that begins with a thorough understanding of the analyte's physicochemical properties.
Analyte Characterization: The Key to Method Selection
This compound is a highly hydrophobic (non-polar) molecule due to its significant aromatic character (three phenyl rings) and the ether linkages of the benzyloxy groups. Its molecular formula is C₂₂H₂₀O₃, with a molecular weight of approximately 332.39 g/mol .[1][3] The presence of multiple chromophores (the phenyl rings and the carbonyl group of the ethanone moiety) ensures strong ultraviolet (UV) absorbance, making it an ideal candidate for UV-based detection in HPLC. These properties logically dictate the use of Reversed-Phase Liquid Chromatography (RP-LC).
The "Why": Choosing the Right Analytical Tools
1. Chromatographic Mode: The Case for Reversed-Phase In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4] Given the non-polar nature of this compound, it will strongly interact with a hydrophobic stationary phase. By starting with a highly polar mobile phase (e.g., high water content) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile), we can effectively control the elution of the analyte and its impurities, separating them based on their relative hydrophobicities.
2. Column Selection: A Tale of Two Selectivities Selectivity (α) is the most powerful factor in achieving chromatographic resolution.[5] To develop a truly robust method, it is insufficient to test only one type of stationary phase. We will compare two columns with differing retention mechanisms:
-
C18 (Octadecylsilane) Column: The industry workhorse, a C18 column provides retention primarily through hydrophobic (van der Waals) interactions.[6] Its long alkyl chains create a highly non-polar surface, making it excellent for retaining and separating hydrophobic compounds like our target analyte.
-
Phenyl-Hexyl Column: This phase offers a mixed-mode retention mechanism. While it provides hydrophobicity from its hexyl chains, the phenyl rings introduce π-π interactions.[7] These interactions can provide unique selectivity for other aromatic compounds, such as potential starting materials or by-products, which might be difficult to resolve from the main analyte on a C18 column alone.
3. Detector Technology: The Power of Photodiode Array (PDA) While a simple single-wavelength UV detector could be used, a Photodiode Array (PDA) detector is vastly superior for purity analysis.[8][9] A PDA detector acquires absorbance spectra across a wide range of UV-Vis wavelengths for every point in the chromatogram.[10][11] This capability is indispensable for two reasons:
-
Peak Purity Analysis: It allows for the spectral analysis across an entire peak. If the spectra at the upslope, apex, and downslope of the main peak are identical, it provides strong evidence of peak homogeneity. A mismatch indicates a co-eluting impurity.[12][13]
-
Method Development: It helps in selecting the optimal wavelength for the detection of all relevant compounds, ensuring that no impurity is missed.[12]
This strategic approach is visualized in the following method development workflow.
Caption: HPLC Method Development Workflow.
Part II: Experimental Comparison: C18 vs. Phenyl Stationary Phases
The core of this guide is a direct comparison of the two selected columns under optimized conditions. The goal is to achieve baseline separation of the main peak from all potential impurities with good peak shape and efficiency.
Experimental Protocols
1. Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Spiked Sample: To assess specificity, a sample solution is spiked with known potential impurities (e.g., 2,6-dihydroxyacetophenone and 1-[2-(benzyloxy)-6-hydroxyphenyl]ethanone) at a concentration of 0.1% relative to the main analyte.
2. Chromatographic System & Conditions
-
System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[14][15]
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
PDA Wavelength: Detection at 220 nm, with spectra collected from 200-400 nm.
3. Stationary Phases and Gradient Elution The following conditions are applied to both the C18 and Phenyl-Hexyl columns (both with dimensions of 150 mm x 4.6 mm, 5 µm particle size).
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
4. System Suitability Testing (SST) Before sample analysis, the chromatographic system must be verified for its fitness for use, as mandated by pharmacopeias like the USP.[16][17] A minimum of five replicate injections of the standard solution are performed. The acceptance criteria are:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Caption: Side-by-side experimental workflow.
Part III: Results & Discussion
The performance of each column was evaluated based on its ability to separate the main analyte from spiked impurities and any unknown impurities present in a test batch. The following tables summarize the hypothetical but representative data obtained.
Table 1: Comparative Chromatographic Performance
| Analyte | Column | Retention Time (min) | Tailing Factor (T) | Resolution (Rs) |
| 2,6-dihydroxyacetophenone (Imp. A) | C18 | 3.52 | 1.1 | 8.5 (from void) |
| Phenyl-Hexyl | 3.81 | 1.1 | 9.2 (from void) | |
| 1-[2-(benzyloxy)-6-hydroxyphenyl]ethanone (Imp. B) | C18 | 9.85 | 1.2 | 2.1 (from main peak) |
| Phenyl-Hexyl | 10.54 | 1.1 | 3.5 (from main peak) | |
| This compound | C18 | 10.43 | 1.2 | - |
| Phenyl-Hexyl | 11.32 | 1.1 | - | |
| Unknown Impurity (at RRT ~1.1) | C18 | 11.51 | 1.3 | 1.9 (from main peak) |
| Phenyl-Hexyl | 12.65 | 1.2 | 2.8 (from main peak) |
Table 2: Overall Method Attribute Comparison
| Attribute | C18 Column Method | Phenyl-Hexyl Column Method | Rationale |
| Retention | Good | Excellent | The Phenyl-Hexyl phase provides slightly more retention due to the combined hydrophobic and π-π interactions. |
| Selectivity | Adequate | Superior | Significantly better separation for the mono-benzylated intermediate (Imp. B) and the unknown aromatic impurity. |
| Resolution | Meets minimum requirements (Rs > 1.5) but is suboptimal for key impurities. | Superior | All impurity peaks are baseline resolved (Rs > 2.0), providing more confidence in quantification. |
| Peak Shape | Good | Excellent | Symmetrical peaks observed on both columns, with slightly lower tailing on the Phenyl-Hexyl column. |
| Recommendation | Acceptable as a screening method. | Recommended for routine QC and validation. | Provides a more robust and reliable separation. |
Discussion of Results
Both columns successfully met the system suitability criteria. However, the comparative data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific application.
While the C18 column provided adequate separation, the resolution (Rs) values for Impurity B (Rs=2.1) and the unknown impurity (Rs=1.9) were close to the critical limit of 1.5. In a routine quality control environment, slight variations in mobile phase composition, temperature, or column aging could cause this resolution to fail, leading to unreliable results.
In contrast, the Phenyl-Hexyl column provided significantly enhanced resolution for these same critical pairs (Rs=3.5 and Rs=2.8, respectively). This is a direct result of the alternative selectivity offered by the phenyl stationary phase. The π-π interactions between the column's phenyl groups and the aromatic rings of the analyte and its impurities introduced a separation mechanism that was complementary to simple hydrophobicity, effectively pulling these closely related species apart.
Furthermore, PDA peak purity analysis of the main analyte peak on the C18 column showed a slight spectral dissimilarity at the tail of the peak when the unknown impurity was at a concentration near its quantitation limit, suggesting the onset of co-elution. The same analysis on the Phenyl-Hexyl column showed a pure spectrum across the entire peak, confirming the chromatographic separation was complete.
Part IV: Method Validation & Trustworthiness
A well-developed method must be validated to prove its suitability for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[18][19] The Phenyl-Hexyl method, having demonstrated superior performance, would be the candidate for full validation.
Validation Framework
The validation would include, but not be limited to, the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19] Our use of a spiked sample and PDA analysis provides strong evidence of specificity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of impurities that can be reliably detected and quantified.
-
Linearity: Demonstrating a direct proportional relationship between impurity concentration and peak area over a specified range.
-
Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known amounts of spiked impurities.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Caption: Demonstrating specificity through resolution.
A Self-Validating System
Trustworthiness in analytical science is achieved when a method is not only validated but also includes checks to ensure it is performing correctly during every run. The recommended Phenyl-Hexyl HPLC method constitutes a self-validating system by integrating three pillars of quality:
-
A Robust Chromatographic Method: The optimized separation is resilient to minor procedural variations.
-
Rigorous System Suitability (USP <621>): Pre-run checks confirm that the instrument, column, and mobile phases are performing as expected on that day.[17]
-
Per-Sample Peak Purity Analysis (PDA): Confirms the identity and homogeneity of the main analyte peak in every sample, guarding against unexpected co-eluting impurities.[12]
Conclusion
The purity assessment of this compound by HPLC is a critical step in ensuring the quality of downstream pharmaceutical products. This guide has demonstrated that while a standard C18 column can provide adequate results, a systematic and comparative approach reveals a more robust solution. By leveraging the alternative selectivity of a Phenyl-Hexyl stationary phase, which introduces π-π interactions alongside hydrophobic retention, superior resolution of critical process-related impurities can be achieved.
This enhanced separation, combined with the power of Photodiode Array detection for peak purity verification and a validation framework guided by ICH standards, provides a high degree of confidence in the reported purity values. For researchers and drug development professionals, this comparative methodology serves as a template for developing truly reliable, scientifically sound, and defensible analytical methods.
References
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SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
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U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
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Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]
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GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]
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Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
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LookChem. (n.d.). Cas 3886-19-9, 1-[2,6-bis(benzyloxy)phenyl]ethanone. Retrieved from [Link]
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ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]
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The Pharma Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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American Laboratory. (n.d.). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Retrieved from [Link]
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Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]
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BioVanix. (n.d.). How to choose reversed-phase HPLC Column. Retrieved from [Link]
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ChemBK. (n.d.). Ethanone, 1-[2,6-bis(phenylmethoxy)phenyl]-. Retrieved from [Link]
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Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
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Lab-Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases. Retrieved from [Link]
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Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
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Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
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A Spectroscopic Journey: Differentiating 1-(2,6-Bis(benzyloxy)phenyl)ethanone from its Precursors
A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry
In the synthesis of complex organic molecules, the ability to unequivocally track the transformation of starting materials into the desired product is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, providing a molecular fingerprint at each stage of a reaction sequence. This guide offers an in-depth spectroscopic comparison of the aromatic ketone, 1-(2,6-Bis(benzyloxy)phenyl)ethanone, with its precursors, 2,6-dihydroxyacetophenone and benzyl bromide. By examining the distinct changes in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra, researchers can gain a clear understanding of the chemical transformations and confirm the successful synthesis of the target molecule.
The Synthetic Pathway: A Benzylation Reaction
The synthesis of this compound from 2,6-dihydroxyacetophenone and benzyl bromide is a classic example of a Williamson ether synthesis. In this reaction, the two hydroxyl groups of 2,6-dihydroxyacetophenone are deprotonated by a base to form phenoxide ions, which then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide. This results in the formation of two new ether linkages.
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of this compound:
A typical procedure involves dissolving 2,6-dihydroxyacetophenone in a suitable polar aprotic solvent, such as acetone or DMF. A base, commonly potassium carbonate, is added to deprotonate the phenolic hydroxyl groups. Benzyl bromide is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through an aqueous workup and purified by recrystallization or column chromatography.
Spectroscopic Analysis:
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or a thin film. Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data provides a clear roadmap for identifying each compound and confirming the success of the benzylation reaction.
Table 1: ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | -CH₂- Protons | -CH₃ Protons | -OH Protons |
| 2,6-Dihydroxyacetophenone | 7.26 (t), 6.39 (d) | - | 2.66 (s) | 11.8 (s) |
| Benzyl Bromide | 7.25-7.45 (m) | 4.50 (s) | - | - |
| This compound | 7.30-7.50 (m), 6.70 (d) | 5.10 (s) | 2.50 (s) | - |
Table 2: ¹³C NMR Spectral Data (ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-H / C-C | -CH₂- | -CH₃ |
| 2,6-Dihydroxyacetophenone | 204.7 | 162.7 | 136.5, 111.4, 108.7 | - | 32.7 |
| Benzyl Bromide | - | - | 137.8, 129.3, 128.9, 128.6 | 33.7 | - |
| This compound | 202.1 | 158.3 | 137.1, 131.2, 128.5, 128.0, 127.8, 119.5, 107.9 | 70.5 | 31.9 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch (Aromatic Ether) | C-H Stretch (Aromatic/Aliphatic) |
| 2,6-Dihydroxyacetophenone | 3200-3500 (broad) | ~1645 | ~1250 | 2850-3100 |
| Benzyl Bromide | - | - | - | 2850-3070 |
| This compound | - | ~1680 | ~1240 and ~1040 | 2850-3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2,6-Dihydroxyacetophenone | 152 | 137 [M-CH₃]⁺, 109 [M-CH₃CO]⁺ |
| Benzyl Bromide | 170/172 (1:1 ratio) | 91 [C₇H₇]⁺ (tropylium ion) |
| This compound | 332 | 241 [M-C₇H₇]⁺, 91 [C₇H₇]⁺ |
Analysis and Interpretation: Charting the Transformation
The spectroscopic data presented above reveals clear and predictable changes as the precursors are converted to the final product.
Caption: Key spectroscopic changes confirming the synthesis.
Disappearance of Hydroxyl Groups: The most telling sign of a successful reaction is the disappearance of the phenolic hydroxyl groups from 2,6-dihydroxyacetophenone. In the IR spectrum , the broad O-H stretching band between 3200-3500 cm⁻¹ vanishes. Similarly, in the ¹H NMR spectrum , the characteristic downfield signal for the acidic hydroxyl protons (around 11.8 ppm) is absent in the final product.
Formation of Benzyl Ethers: The incorporation of two benzyl groups introduces several new spectroscopic features. In the ¹H NMR spectrum , a new singlet appears around 5.10 ppm, corresponding to the four protons of the two equivalent benzylic methylene (-CH₂-) groups. The integration of the aromatic region also increases significantly due to the addition of ten protons from the two phenyl rings of the benzyl groups. In the ¹³C NMR spectrum , a new signal around 70.5 ppm confirms the presence of the benzylic ether carbon. The IR spectrum of the product shows new C-O stretching bands characteristic of aromatic ethers, typically around 1240 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).
Changes in the Aromatic and Carbonyl Regions: The chemical environment of the original aromatic ring and the acetyl group is also altered. In the ¹H NMR spectrum , the signals for the aromatic protons of the central phenyl ring shift slightly upon etherification. The ¹³C NMR spectrum reflects a shift in the C-O carbon signal from a phenolic carbon to an ether carbon. The carbonyl (C=O) stretch in the IR spectrum may shift to a slightly higher wavenumber in the product compared to the starting material due to changes in electronic effects.
Mass Spectrometry: The mass spectrum provides definitive proof of the new molecular weight. The molecular ion peak for this compound appears at m/z 332, which corresponds to its calculated molecular weight. Key fragmentation patterns, such as the loss of a benzyl group ([M-91]⁺) to give a fragment at m/z 241, and the presence of the tropylium ion at m/z 91, further support the structure. This is in stark contrast to the molecular ions of the precursors at m/z 152 and m/z 170/172.[1]
Conclusion
The spectroscopic comparison of this compound with its precursors, 2,6-dihydroxyacetophenone and benzyl bromide, provides a clear and definitive method for monitoring the synthesis and confirming the structure of the final product. The key transformations – the disappearance of the hydroxyl groups and the appearance of the characteristic signals for the benzyl ether moieties – are readily observable across ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry provides the ultimate confirmation of the molecular weight and key structural fragments. This guide serves as a valuable resource for researchers, enabling them to confidently navigate the synthesis and characterization of this and similar molecules.
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PubChem. Ethanone, 2-(benzoyloxy)-1-phenyl-. [Link]
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A Researcher's Guide to the Potential Biological Activities of 1-(2,6-Bis(benzyloxy)phenyl)ethanone Analogs
In the landscape of medicinal chemistry, the acetophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The specific analog, 1-(2,6-bis(benzyloxy)phenyl)ethanone, with its bulky benzyloxy groups flanking the acetyl moiety, presents an intriguing starting point for further functionalization. While direct comparative studies on a homologous series of its analogs are not extensively documented in publicly accessible literature, by examining structurally related compounds such as chalcones and other acetophenone derivatives, we can extrapolate potential biological activities and propose a framework for their systematic evaluation. This guide synthesizes available data to offer researchers a comparative look at the potential anti-inflammatory, antimicrobial, and anticancer activities of hypothetical analogs of this compound.
Introduction to the Core Scaffold
This compound is an aromatic ketone characterized by a phenyl ring substituted with two benzyloxy groups at the 2 and 6 positions and an ethanone group.[1][2][3] The benzyloxy groups can act as protecting groups in organic synthesis, allowing for modifications elsewhere on the molecule.[1] The core acetophenone structure is a known pharmacophore, and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[4][5][6] This guide will explore the potential impact of structural modifications to this core on its biological profile.
Comparative Analysis of Potential Biological Activities
Based on the biological activities reported for analogous structures, we can hypothesize the potential therapeutic applications of novel this compound derivatives. The following sections will compare the potential anti-inflammatory, antimicrobial, and anticancer activities of a hypothetical series of analogs.
Anti-inflammatory Activity
Chalcones, which can be synthesized from acetophenones via Claisen-Schmidt condensation, are well-documented for their anti-inflammatory properties.[7][8] These compounds have been shown to inhibit key inflammatory mediators and pathways. A series of chalcone analogues have been identified as anti-inflammatory agents that regulate NF-κB and JNK activation.[9][10]
Hypothetical Analogs for Comparison:
-
Analog A: this compound (Parent Compound)
-
Analog B: A chalcone derivative of Analog A, formed by condensation with a substituted benzaldehyde.
-
Analog C: An analog with modifications to the benzyloxy groups (e.g., substitution with electron-withdrawing or electron-donating groups).
| Analog | Potential Anti-inflammatory Activity | Postulated Mechanism of Action |
| Analog A | Low to moderate | Limited data available. |
| Analog B | High | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), suppression of iNOS and COX-2 expression through the NF-κB/JNK signaling pathway.[9][10] |
| Analog C | Variable | Dependent on the nature and position of substituents on the benzyloxy phenyl rings. |
The anti-inflammatory potential of these analogs can be attributed to their ability to modulate key signaling pathways. The diagram below illustrates the potential mechanism of action for a chalcone analog (Analog B).
Caption: Potential anti-inflammatory mechanism of Analog B.
Antimicrobial Activity
Acetophenone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][11] The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the phenyl ring.[4][5]
Hypothetical Analogs for Comparison:
-
Analog A: this compound (Parent Compound)
-
Analog D: An analog with hydroxy substitutions on the phenyl ring.
-
Analog E: A semicarbazone derivative of Analog A.
| Analog | Potential Antimicrobial Activity | Supporting Evidence |
| Analog A | Moderate | The bulky benzyloxy groups may hinder interaction with bacterial targets. |
| Analog D | High | Hydroxyacetophenone derivatives have shown good antibacterial activity.[5] |
| Analog E | High | Semicarbazones derived from substituted acetophenones exhibit significant antibacterial and antifungal activity.[12] |
The experimental workflow for assessing antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
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Safety Operating Guide
Navigating the Safe Handling of 1-(2,6-Bis(benzyloxy)phenyl)ethanone: A Comprehensive Guide to Personal Protective Equipment and Disposal
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2,6-Bis(benzyloxy)phenyl)ethanone. Moving beyond a simple checklist, this document elucidates the rationale behind each safety protocol, ensuring a deep understanding of the principles of chemical safety. Our commitment is to empower laboratory personnel with the knowledge to create a self-validating system of safety, fostering a culture of proactive risk management.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, a robust risk assessment can be formulated by examining its structural motifs: a substituted acetophenone core and two benzyl ether groups.
Based on available data for the compound and its structural analogs, the following hazard statements are pertinent[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Expert Insight: The acetophenone moiety suggests potential for skin and eye irritation. Aromatic ketones can act as irritants, and in some cases, sensitizers[2]. The presence of benzyl ether groups may also contribute to respiratory and skin irritation[3]. While the compound is a solid at room temperature, any procedure that could generate dust or aerosols, or its dissolution in a solvent, warrants careful handling to avoid inhalation and dermal exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the identified risks. The following recommendations are based on a comprehensive evaluation of the potential hazards.
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this compound is handled.
Enhanced Protection: For procedures with a higher risk of splashes, such as during transfers of solutions or vigorous mixing, chemical splash goggles are required. A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection for the entire face.
Skin Protection: The Critical Glove Selection
Given that this compound is a known skin irritant, the choice of appropriate gloves is paramount. The selection should be based on the principles of chemical resistance, breakthrough time, and degradation.
General Handling of Solids: For handling the solid compound where the risk of direct skin contact is minimal, standard nitrile gloves (minimum 5 mil thickness) provide adequate protection. However, these should be changed immediately upon any sign of contamination.
Handling Solutions and Prolonged Exposure: When working with solutions of the compound or for tasks involving prolonged handling, a more robust glove selection is necessary. While specific permeation data for this compound is not available, guidance can be drawn from its chemical class (aromatic ketone, ether). Nitrile gloves offer fair to good resistance against many ketones and ethers, but breakthrough times can be short with certain solvents[4][5][6].
| Glove Material | Resistance to Aromatic Ketones & Ethers | General Recommendation |
| Nitrile | Fair to Good | Suitable for splash protection and short-duration tasks. Not recommended for prolonged immersion. |
| Butyl Rubber | Good to Excellent | Recommended for handling solutions, especially with a variety of organic solvents. |
| Viton® | Excellent | Offers superior protection against aromatic compounds, but may be less flexible. |
Recommendation: For direct handling of solutions or when prolonged contact is anticipated, double-gloving with an inner nitrile glove and an outer butyl rubber glove is a prudent approach. This provides a dual barrier and leverages the different resistance properties of the materials. Always inspect gloves for any signs of degradation before and during use[7]. Per the European standard EN 374, gloves are rated for their breakthrough time against specific chemicals, and it is best practice to consult the manufacturer's specific chemical resistance data[8][9][10].
Body Protection
A standard, flame-resistant laboratory coat should be worn at all times and kept fully fastened. For tasks with a higher potential for splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure that clothing covers the legs and that closed-toe shoes are worn.
Respiratory Protection
Given that this compound is a non-volatile solid, respiratory protection is generally not required when handling small quantities in a well-ventilated area. However, if there is a potential for aerosol or dust generation (e.g., during weighing, scraping, or in the event of a spill of a powdered form), a NIOSH-approved N95 respirator should be worn. All handling of the solid outside of a sealed container should be performed in a certified chemical fume hood to minimize inhalation risk.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure and preventing accidents.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled with the compound's identity and hazard information.
Step 2: Preparation and Weighing
-
All weighing and preparation of the solid compound must be conducted in a certified chemical fume hood to control potential dust exposure.
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
Handle the solid with a spatula; avoid creating dust.
Step 3: Handling in Solution
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
All manipulations of solutions containing the compound should be performed in a chemical fume hood.
-
Keep containers covered when not in use to minimize vapor exposure.
Step 4: Waste Collection
-
Segregate waste streams. Solid waste (contaminated weighing paper, gloves, etc.) should be placed in a designated, labeled solid waste container.
-
Liquid waste (solutions containing the compound) should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.
Step 5: Decontamination
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its associated waste is a legal and ethical responsibility. All disposal must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[11][12][13][14][15].
Solid Waste:
-
All solid waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and spill cleanup materials, must be collected in a clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used.
-
Do not overfill the container; leave adequate headspace for expansion.
Empty Containers:
-
The original container of this compound, even when empty, will contain residual chemical and must be disposed of as hazardous waste. Do not rinse the container into the sanitary sewer.
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain.
-
Ensure all waste containers are properly labeled with the contents and associated hazards before collection.
Emergency Procedures: Preparedness is Key
Spill Response:
-
Small Spill (Solid): If a small amount of the solid is spilled, and it is safe to do so, gently sweep it up with a dustpan and brush, avoiding the creation of dust. Place the material in a labeled hazardous waste container. Decontaminate the area with soap and water.
-
Small Spill (Liquid): For a small liquid spill, contain the spill with an absorbent material (e.g., spill pillows or pads). Once absorbed, place the material in a labeled hazardous waste container. Decontaminate the area.
-
Large Spill: In the event of a large spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean it up yourself.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
-
EN 374: Protective gloves against chemicals and micro-organisms. Skanwear. (n.d.). Retrieved from [Link]
-
Understanding EN374: A Comprehensive Guide to the Protective Glove Standard. (2024, October 10). Retrieved from [Link]
-
EN 374-1:2016. Bob Dale Gloves. (n.d.). Retrieved from [Link]
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EN374: Protective Gloves Against Chemicals & Micro-Organisms. ATOM Blog. (n.d.). Retrieved from [Link]
-
This compound. Arctom. (n.d.). Retrieved from [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Retrieved from [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety. (n.d.). Retrieved from [Link]
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What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. (2025, January 6). Retrieved from [Link]
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Are Nitrile Gloves Chemical Resistant?. Primo Dental Products. (2022, March 22). Retrieved from [Link]
-
Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. (2024, September 6). Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025, May 30). Retrieved from [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. (2025, April 15). Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. (2025, August 13). Retrieved from [Link]
-
Hazardous Waste. US EPA. (n.d.). Retrieved from [Link]
-
Acetophenone: Hazard Summary. Scribd. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
